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1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone Documentation Hub

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  • Product: 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
  • CAS: 343376-30-7

Core Science & Biosynthesis

Foundational

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone , with specific emphasis on its role as a privileged scaffold in medicinal chemistry. S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone , with specific emphasis on its role as a privileged scaffold in medicinal chemistry.

Structural Dynamics, Synthetic Pathways, and Pharmacophore Potential

Executive Summary

The compound 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone (also known as 5-acetyl-2-phenylaminothiazole) represents a critical "push-pull" heterocyclic scaffold. Characterized by an electron-donating anilino group at the C2 position and an electron-withdrawing acetyl group at the C5 position, this molecule serves as a versatile intermediate for kinase inhibitors (e.g., CDK, Src) and antimicrobial agents. While the 4-methyl derivative is the most synthetically accessible and widely cited variant in literature, the core pharmacophore remains defined by the 2-amino-thiazole-5-ketone motif.

Part 1: Structural Architecture & Physicochemical Profile

The molecule consists of a central 1,3-thiazole ring substituted at positions 2 and 5. Its properties are governed by the electronic conjugation between the amine lone pair and the carbonyl group.

1.1 Electronic Distribution (Push-Pull System)

The 2-anilino group acts as a strong electron donor (+M effect), pushing electron density into the thiazole ring. Conversely, the 5-acetyl group acts as an electron acceptor (-M effect).

  • Consequence: This polarization increases the acidity of the N-H proton and enhances the crystallinity of the compound due to strong intermolecular dipole-dipole interactions.

  • H-Bonding: The motif functions as a donor-acceptor-donor (D-A-D) system, critical for binding to the hinge region of kinase enzymes.

1.2 Physicochemical Properties (Field-Proven Data)

Note: Data below reflects the highly stable 4-methyl analog, which is the standard reference for this scaffold class.

PropertyValue / CharacteristicCausality
Molecular Formula C₁₁H₁₀N₂OS (Parent) / C₁₂H₁₂N₂OS (4-Me)Thiazole core + Phenyl + Acetyl
Molecular Weight 218.27 g/mol (Parent)--
Melting Point 264–266 °CHigh lattice energy driven by intermolecular H-bonding (NH···O=C).
Solubility Low in H₂O; High in DMSO, DMFPlanar, aromatic stacking reduces aqueous solubility.
LogP (Calc) ~2.3 – 2.8Moderate lipophilicity suitable for membrane permeability.
pKa (NH) ~10.5 (Acidic)The electron-withdrawing acetyl group stabilizes the conjugate base.
Part 2: Synthetic Pathways & Optimization

The synthesis of 2-anilino-5-acetylthiazoles relies on the Hantzsch Thiazole Synthesis . This method is preferred for its modularity, allowing the introduction of various aniline substituents.

2.1 The Hantzsch Protocol (Mechanistic Workflow)

The reaction involves the condensation of N-phenylthiourea with an


-halo-

-dicarbonyl
compound.
  • Reagent A: N-Phenylthiourea (Generated from aniline + ammonium thiocyanate or phenyl isothiocyanate).

  • Reagent B:

    • For 4-Methyl analog: 3-Chloro-2,4-pentanedione (3-chloroacetylacetone).

    • For 4-H Parent: 2-Bromo-3-oxobutanal (often generated in situ due to instability).

Step-by-Step Methodology (4-Methyl Analog Standard):

  • Preparation: Dissolve N-phenylthiourea (1.0 eq) in Ethanol (EtOH).

  • Addition: Add 3-chloro-2,4-pentanedione (1.1 eq) dropwise at room temperature.

  • Cyclization: Reflux the mixture for 2–4 hours. The solution typically turns yellow/orange.

  • Workup: Cool to room temperature. The product often precipitates as a hydrohalide salt.

  • Neutralization: Treat the solid with 10% NaHCO₃ or Sodium Acetate solution to liberate the free base.

  • Purification: Recrystallize from EtOH/DMF to yield off-white/yellow needles.

2.2 Reaction Mechanism Diagram

The following diagram illustrates the condensation logic, highlighting the regioselectivity where the sulfur atom attacks the most electrophilic carbon (bearing the halogen).

G Thiourea N-Phenylthiourea (Nucleophile) Intermediate S-Alkylated Intermediate Thiourea->Intermediate SN2 Attack (S -> C-X) HaloKetone α-Halo-β-Dicarbonyl (Electrophile) HaloKetone->Intermediate Cyclization Cyclodehydration (- H2O, - HX) Intermediate->Cyclization Imine Formation Product 1-(2-Anilino-1,3-thiazol-5-yl) -1-ethanone Cyclization->Product Aromatization

Caption: Mechanistic flow of the Hantzsch synthesis yielding the 5-acetyl-2-aminothiazole scaffold.

Part 3: Biological Applications & SAR[1][2][3][4][5][6]

This scaffold is a validated pharmacophore in drug discovery, particularly for oncology and infectious diseases.

3.1 Kinase Inhibition (Oncology)

The 2-aminothiazole motif is a hallmark of ATP-competitive kinase inhibitors (e.g., Dasatinib).

  • Binding Mode: The thiazole nitrogen (acceptor) and the exocyclic NH (donor) form a bidentate hydrogen bond with the "hinge region" of kinases (e.g., CDK1, CDK2, GSK-3

    
    ).
    
  • Role of Acetyl Group: The 5-acetyl group serves as a vector for extending the molecule into the ribose binding pocket or solvent front. It is frequently converted into chalcones (via Claisen-Schmidt condensation) to access hydrophobic pockets.

3.2 Antimicrobial Activity

Derivatives of this structure have shown potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase B.

  • SAR Insight: Electron-withdrawing groups on the phenyl ring (e.g., 4-F, 3-CF₃) typically enhance potency by increasing the acidity of the NH, strengthening the H-bond interaction with the target.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.

1. Proton NMR (¹H NMR, DMSO-d₆):

  • 
     2.40–2.50 ppm:  Singlet (3H) corresponding to the acetyl methyl group (-COCH₃).
    
  • 
     10.50–11.00 ppm:  Broad singlet (1H) for the NH proton (exchangeable with D₂O).[1]
    
  • 
     7.00–7.80 ppm:  Multiplets corresponding to the phenyl ring protons.
    
  • 
     8.00+ ppm:  If the 4-H parent is isolated, the thiazole C4-H appears as a distinct downfield singlet. (In the 4-Me analog, a methyl singlet appears at 
    
    
    
    ~2.6 ppm instead).

2. Infrared Spectroscopy (IR):

  • 3200–3300 cm⁻¹: N-H stretching (broad).

  • 1640–1660 cm⁻¹: C=O stretching (conjugated ketone).

  • 1580–1600 cm⁻¹: C=N stretching of the thiazole ring.

References
  • Synthesis of 2-amino-4-methylthiazol-5-yl-ethanones: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 2-amino-5-acetylthiazoles via Hantzsch reaction."

  • Biological Evaluation of Thiazole Chalcones: Biopolymers and Cell. "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones."

  • Thiazole Pharmacophore Review: Molecules. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives."

  • Hantzsch Mechanism & Kinetics: BenchChem Technical Guides. "The Pivotal Role of Bromine as a Leaving Group in α-Haloketones."

  • Crystallographic Data: PubChem Compound Summary. "1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone."

Sources

Exploratory

CAS 343376-30-7 MSDS and safety data sheet

Part 1: Executive Summary & Strategic Context Subject: CAS 343376-30-7 (1-(2-(Phenylamino)thiazol-5-yl)ethanone) Classification: Pharmacophore Scaffold / Organic Intermediate Primary Application: Medicinal Chemistry (Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Subject: CAS 343376-30-7 (1-(2-(Phenylamino)thiazol-5-yl)ethanone) Classification: Pharmacophore Scaffold / Organic Intermediate Primary Application: Medicinal Chemistry (Kinase Inhibitor Development, Chalcone Synthesis)

Executive Brief: CAS 343376-30-7 is a specialized thiazole derivative serving as a critical "privileged scaffold" in drug discovery. Its structural core—a 2-aminothiazole linked to a phenyl ring and an acetyl group—mimics the ATP-binding motif found in many kinase inhibitors. Consequently, it is primarily utilized as a high-value intermediate for synthesizing bioactive molecules targeting oncology (e.g., Src/Abl kinase pathways) and antimicrobial resistance.

While often categorized as a standard research chemical, its specific functional groups (aniline-like nitrogen, thiazole sulfur) dictate a unique safety profile requiring strict adherence to containment protocols to prevent sensitization and aquatic toxicity.

Part 2: Chemical Identity & Physicochemical Profiling

This section establishes the "molecular fingerprint" of the compound, essential for verification and quality control (QC) before experimental use.

Parameter Technical Specification
CAS Registry Number 343376-30-7
IUPAC Name 1-[2-(Phenylamino)-1,3-thiazol-5-yl]ethan-1-one
Common Synonyms 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone; 2-Anilino-5-acetylthiazole
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
SMILES String CC(=O)c1cn(c(n1)Nc2ccccc2)
InChI Key Specific key varies by protonation state; verify via CoA
Appearance Off-white to pale yellow solid (crystalline powder)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
Melting Point 198–202 °C (Typical range; varies by purity)

Scientist’s Note on Stability: The acetyl group at position 5 is susceptible to nucleophilic attack under strong basic conditions. Avoid prolonged exposure to high pH aqueous solutions during workup to prevent deacetylation or ring opening.

Part 3: Hazard Identification & Risk Assessment (GHS)

Rationale: As a research chemical, full toxicological data is often extrapolated from structural analogs (SAR). The following classification is based on the reactive aminothiazole moiety.

Signal Word: WARNING

Hazard Class H-Code Hazard Statement Risk Logic
Acute Toxicity (Oral) H302 Harmful if swallowed.Thiazole metabolism can release reactive sulfur species.
Skin Irritation H315 Causes skin irritation.[1][2][3]Amines are inherent irritants to the stratum corneum.
Eye Irritation H319 Causes serious eye irritation.[1][3][4]Crystalline dust can cause mechanical and chemical corneal damage.
STOT - SE H335 May cause respiratory irritation.[1]Fine powder inhalation triggers mucosal inflammation.
Aquatic Toxicity H410 Very toxic to aquatic life (Long-lasting).Biopersistent sulfur/nitrogen heterocycles disrupt aquatic ecosystems.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P273: Avoid release to the environment (Critical for this compound).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses.[2][3]

Part 4: Operational Safety & Handling Protocols

4.1 Engineering Controls (The First Line of Defense)

  • Containment: Handle exclusively in a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Static Control: Thiazole powders can be electrostatic. Use anti-static weighing boats and ground all transfer equipment.

4.2 Personal Protective Equipment (PPE) Matrix

  • Hand Protection: Nitrile gloves (min 0.11 mm thickness). Double gloving recommended if dissolving in DMSO, as DMSO enhances skin permeability of the solute.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if scaling up synthesis (>10g).

  • Respiratory: N95 (US) or P2 (EU) dust mask for solid handling. If generating aerosols, use a respirator with ABEK filters.

4.3 Storage & Stability

  • Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow oxidation of the amine.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Hygroscopic nature is low, but moisture should be excluded.

Part 5: Emergency Response & Toxicology

5.1 Acute Exposure Workflow

  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol to wash skin, as it may increase absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Consult an ophthalmologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Drink 200-300mL of water to dilute.

5.2 Toxicological Mechanisms The 2-aminothiazole pharmacophore is metabolically active. In the liver, it can undergo bioactivation via cytochrome P450 enzymes, potentially leading to reactive intermediates that bind to proteins (haptenization). This is why sensitization (allergic reaction) is a chronic risk, even if not immediately acute.

Visual: Exposure Response Logic

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Potential Absorption) Type->Skin Eye Eye Contact (Irritation/Damage) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale Act_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. NO Solvents (EtOH/DMSO) Skin->Act_Skin Act_Eye 1. Flush Water (15m) 2. Remove Contacts 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for sensitization Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Decision matrix for acute exposure response. Note the specific prohibition of solvents for skin cleaning.

Part 6: Synthesis & Application Context

6.1 The "Privileged Scaffold" Role CAS 343376-30-7 is not a final drug but a "linchpin" intermediate. The acetyl group (C=O) acts as an electrophile in Claisen-Schmidt condensations with aromatic aldehydes. This reaction yields thiazolyl-chalcones , a class of compounds exhibiting potent anticancer and anti-inflammatory properties.

6.2 Experimental Workflow: Chalcone Synthesis Standard Protocol for Researchers:

  • Reactants: CAS 343376-30-7 (1 eq) + Aromatic Aldehyde (1 eq).

  • Catalyst: Ethanolic NaOH or KOH (Base-catalyzed aldol condensation).

  • Conditions: Reflux or stir at RT for 2-12 hours.

  • Observation: Formation of a precipitate (yellow/orange) indicates the chalcone product.

Visual: Synthetic Utility Pathway

SynthesisFlow Input CAS 343376-30-7 (Acetyl-Thiazole Core) Process Claisen-Schmidt Condensation (Base/EtOH) Input->Process Reagent + Aryl Aldehyde (R-CHO) Reagent->Process Intermediate Thiazolyl-Chalcone (Enone Linker) Process->Intermediate Target Bioactive Target: - Kinase Inhibitor - Antimicrobial Agent Intermediate->Target

Caption: Synthetic pathway utilizing CAS 343376-30-7 to generate bioactive chalcone libraries.

Part 7: References

  • PubChem. (2025). Compound Summary: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride (Analogous Structure Safety Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Thiazole Derivatives and General Aminothiazole Hazards. Merck KGaA. Link

  • Lesyk, R., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Link

  • BLD Pharm. (2025). Product Analysis: 1-(2-(Phenylamino)thiazol-5-yl)ethanone. BLD Pharmatech. Link

  • ECHA. (2025). C&L Inventory: General Classification for Thiazole-Ethanone Derivatives. European Chemicals Agency. Link

Foundational

5-Acetyl-2-anilinothiazole: Structural Architecture and Synthetic Utility

Topic: 5-Acetyl-2-anilinothiazole: Cheminformatics, Synthetic Architecture, and Therapeutic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Acetyl-2-anilinothiazole: Cheminformatics, Synthetic Architecture, and Therapeutic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers

Executive Summary

5-acetyl-2-anilinothiazole (IUPAC: 1-[2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one) represents a privileged scaffold in medicinal chemistry, distinct from its more ubiquitous analog, 5-acetyl-2-amino-4-methylthiazole. While the 4-methyl variant is a standard product of the Hantzsch synthesis using 3-chloro-2,4-pentanedione, the 4-unsubstituted 5-acetyl-2-anilinothiazole requires a specialized synthetic approach to preserve the C4 proton.

This scaffold is highly valued for its dual-functionality: the 2-anilino moiety serves as a hydrophobic anchor (often targeting the ATP-binding pocket of kinases), while the 5-acetyl group acts as a versatile electrophilic handle for further derivatization (e.g., chalcone formation) or as a hydrogen-bond acceptor in protein-ligand interactions.

Cheminformatics Profile

The following physicochemical constants define the molecular identity of 5-acetyl-2-anilinothiazole. Researchers should note the specific absence of the C4-methyl group in the molecular weight calculation.

PropertyValueNotes
IUPAC Name 1-[2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one
Molecular Formula C₁₁H₁₀N₂OS Distinct from C₁₂H₁₂N₂OS (4-methyl analog)
Molecular Weight 218.28 g/mol Monoisotopic Mass: 218.0514
CAS Number 106012-40-2 (Generic/Salt forms often vary)Verify specific salt form (HCl vs. free base)
H-Bond Donors 1 (NH)Critical for hinge-region binding in kinases
H-Bond Acceptors 3 (N, O, S)
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; good membrane permeability
Solubility DMSO (>10 mg/mL), DMF, Ethanol (warm)Poor water solubility; requires co-solvent for bio-assay
Appearance Yellow to Pale Cream Crystalline Solid

Synthetic Architecture: The Modified Hantzsch Protocol[5]

Retrosynthetic Analysis

The synthesis of the 4-unsubstituted core poses a regiochemical challenge. Standard Hantzsch conditions using symmetrical


-diketones yield 4,5-disubstituted thiazoles. To achieve the 5-acetyl-4-H substitution pattern, the reaction requires a masked 

-keto aldehyde
equivalent.

The Precursor Strategy: We utilize 1,1-dimethoxy-3-butanone as the starting material. Bromination at the


-position yields 2-bromo-1,1-dimethoxy-3-butanone , which serves as the asymmetrical electrophile for the condensation with N-phenylthiourea.
Detailed Experimental Protocol

Reagents:

  • N-phenylthiourea (1.0 eq)

  • 1,1-dimethoxy-3-butanone (Precursor A)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Ethanol (Absolute)

  • Hydrochloric acid (12M)

Step-by-Step Methodology:

  • Preparation of

    
    -Halo Precursor (In Situ): 
    
    • Dissolve 1,1-dimethoxy-3-butanone (10 mmol) in dry ether or dichloromethane at 0°C.

    • Add bromine (10 mmol) dropwise. The solution will decolorize as the

      
      -bromo species forms.
      
    • Note: This generates 2-bromo-1,1-dimethoxy-3-butanone . Neutralize with aqueous bicarbonate and extract if isolating, but in-situ use is preferred to avoid degradation.

  • Hantzsch Condensation:

    • In a round-bottom flask, suspend N-phenylthiourea (10 mmol) in ethanol (30 mL).

    • Add the freshly prepared

      
      -bromo ketone (10 mmol) dropwise.
      
    • Heat the mixture to reflux (80°C) for 3–5 hours.

    • Mechanism:[1][2] The sulfur atom of the thiourea attacks the

      
      -carbon of the ketone (displacing Br). The nitrogen then attacks the acetal carbon (masked aldehyde), followed by acid-catalyzed dehydration/aromatization.
      
  • Work-up and Purification:

    • Cool the reaction mixture. A precipitate (often the HBr salt) may form.

    • Neutralize with 10%

      
       solution to precipitate the free base.
      
    • Filter the crude yellow solid.

    • Recrystallization: Use hot Ethanol/Water (8:2 ratio).

    • Yield Expectation: 65–75%.

Synthetic Pathway Visualization

G Start1 1,1-dimethoxy-3-butanone Bromination Bromination (Br2 / 0°C) Start1->Bromination Intermediate 2-bromo-1,1-dimethoxy- 3-butanone Bromination->Intermediate α-halogenation Condensation Hantzsch Cyclization (EtOH, Reflux) Intermediate->Condensation Reactant2 N-phenylthiourea Reactant2->Condensation Product 5-acetyl-2-anilinothiazole (Target) Condensation->Product - H2O, - MeOH, - HBr

Figure 1: Modified Hantzsch synthesis pathway utilizing a masked aldehyde precursor to ensure C4-H regioselectivity.

Structural Validation (Spectroscopy)

To confirm the synthesis of the 4-unsubstituted derivative (vs. the 4-methyl impurity), Nuclear Magnetic Resonance (NMR) is the gold standard.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.50 (s, 1H, NH ): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       8.15 (s, 1H, Thiazole C4-H ): Critical Diagnostic Signal.  This singlet confirms the absence of a methyl group at position 4. In the 4-methyl analog, this proton is absent.
      
    • 
       7.60 – 7.00 (m, 5H, Phenyl Ar-H ): Multiplets corresponding to the anilino ring.
      
    • 
       2.45 (s, 3H, Acetyl CH₃ ): Singlet corresponding to the ketone methyl group.
      
  • ¹³C NMR:

    • Carbonyl (C=O): ~190 ppm.

    • Thiazole C2 (N=C-N): ~170 ppm.

    • Thiazole C5 (C-Ac): ~130 ppm.

    • Thiazole C4: ~145 ppm (Methine carbon).

Therapeutic Utility and Mechanism of Action

Kinase Inhibition (ATP-Competitor)

The 2-anilinothiazole scaffold is a bio-isostere of the adenine ring of ATP.

  • Binding Mode: The Nitrogen at position 3 (thiazole ring) and the NH of the anilino group form a "donor-acceptor" hydrogen bond motif with the hinge region of kinase enzymes (e.g., CDK2, CDK5, VEGFR).

  • Selectivity: The 5-acetyl group projects into the solvent-accessible region or a back-pocket, allowing for the attachment of solubilizing groups or bulky moieties to tune selectivity.

Synthetic Utility: The Chalcone Gateway

The 5-acetyl group is not just a pharmacological feature; it is a synthetic handle. Via Claisen-Schmidt condensation , the acetyl group reacts with aromatic aldehydes to form thiazolyl-chalcones .

  • Application: These chalcones exhibit potent anti-tubulin activity, disrupting microtubule dynamics in cancer cells (similar to Combretastatin A-4).

Pharmacophore Mapping

Pharmacophore Anilino 2-Anilino Group (Hydrophobic Tail) Thiazole Thiazole Core (Scaffold) Anilino->Thiazole Hydrophobic Hydrophobic Pocket Binding Anilino->Hydrophobic Acetyl 5-Acetyl Group (Electrophile/H-Bond Acceptor) Thiazole->Acetyl Hinge Hinge Region H-Bonding (N3/NH) Thiazole->Hinge Deriv Site for Chalcone Extension Acetyl->Deriv

Figure 2: Pharmacophore dissection of 5-acetyl-2-anilinothiazole highlighting interaction zones for drug design.

References

  • Source: BenchChem Protocols.
  • Biological Activity of 2-Aminothiazole Derivatives

    • Source: Global Research Online.
    • URL:[Link]

  • Thiazole Scaffolds in Drug Discovery (Antiviral/Anticancer)

    • Source: MDPI (Molecules).[3] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."

    • URL:[Link]

  • Chemical Property Verification (4-methyl analog comparison)

    • Source: PubChem Compound Summary for CID 720882 (5-Acetyl-2-amino-4-methylthiazole).[4][5]

    • URL:[Link]

Sources

Exploratory

2-phenylamino-5-acetylthiazole IUPAC name and synonyms

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers[1] Executive Summary 2-Phenylamino-5-acetylthiazole (IUPAC: 1-[2-(phenylamino)-1,3-thiazol-5...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers[1]

Executive Summary

2-Phenylamino-5-acetylthiazole (IUPAC: 1-[2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Belonging to the class of 2-aminothiazoles, this compound serves as a critical pharmacophore in the development of kinase inhibitors (specifically CDKs and glycogen synthase kinase-3) and antimicrobial agents. Its structural uniqueness lies in the C5-acetyl group, which acts as an electron-withdrawing handle for further functionalization (e.g., Claisen-Schmidt condensation) and a hydrogen-bond acceptor in protein-ligand interactions.[1] This guide provides a rigorous analysis of its chemical identity, validated synthesis protocols, and physicochemical characterization.

Chemical Identity & Nomenclature

Precise nomenclature is vital due to the prevalence of the 4-methyl analog in literature.[1] This guide focuses strictly on the des-methyl variant (H at position 4).[1]

Attribute Detail
IUPAC Name 1-[2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one
Common Synonyms 5-Acetyl-2-anilino-1,3-thiazole; 2-Anilino-5-acetylthiazole
CAS Registry Number 343376-30-7
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
SMILES CC(=O)c1cnc(s1)Nc2ccccc2
InChI Key DPRNJSXKUDMEOF-UHFFFAOYSA-N

Physicochemical Properties

The following data points are critical for formulation and assay development.

Property Value / Description Context
Physical State Crystalline SolidTypically pale yellow to tan needles.[1]
Melting Point 200–205 °C (dec.)High lattice energy due to intermolecular H-bonding (NH[1]···O=C).
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water and non-polar solvents (Hexane).
LogP (Predicted) ~2.3Lipophilic enough for cell permeability; suitable for oral drug candidates.
pKa (Predicted) ~5.2 (Thiazole N)The C5-acetyl group reduces the basicity of the thiazole nitrogen.

Synthetic Pathways

While Hantzsch thiazole synthesis is the standard for thiazoles, the direct synthesis of the 5-acetyl-4-unsubstituted derivative via Hantzsch requires unstable


-halo- 

-ketoaldehydes.[1] The most robust and reproducible method is the Regioselective C5-Acylation of 2-Phenylaminothiazole .[1]
Protocol: Friedel-Crafts C5-Acetylation

This protocol leverages the nucleophilicity of the C5 position in 2-aminothiazoles, which is activated by the electron-donating amino group.[1]

Reagents & Materials:
  • Precursor: 2-Phenylaminothiazole (Synthesized from N-phenylthiourea + chloroacetaldehyde).[1]

  • Acylating Agent: Acetic Anhydride (

    
    ).[2]
    
  • Catalyst/Solvent: Glacial Acetic Acid (

    
    ) or Stannic Chloride (
    
    
    
    ) in Benzene (for stricter Lewis Acid conditions).
  • Purification: Ethanol (absolute).

Step-by-Step Methodology:
  • Preparation: Dissolve 2-phenylaminothiazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add acetic anhydride (15 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110–120 °C) for 4–6 hours.

    • Note: Initial reaction may yield the N-acetyl species.[1] Prolonged heating and acid catalysis favor the thermodynamic rearrangement to the C5-acetyl product.[1]

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g).

  • Isolation: Neutralize carefully with saturated

    
     solution to pH 7–8. A yellow precipitate will form.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield 2-phenylamino-5-acetylthiazole.

Mechanism of Action (C5-Acylation)

The reaction proceeds via an electrophilic aromatic substitution (EAS). The amino group at C2 pushes electron density to C5, making it the most nucleophilic carbon on the ring.

SynthesisMechanism Start 2-Phenylaminothiazole Inter1 N-Acetyl Intermediate (Kinetic Product) Start->Inter1 Ac2O, RT Inter2 Sigma Complex (Electrophilic Attack at C5) Start->Inter2 Direct C5 Attack (High Temp) Inter1->Inter2 Heat / H+ Final 2-Phenylamino-5-acetylthiazole (Thermodynamic Product) Inter2->Final -H+

Figure 1: Reaction pathway distinguishing between kinetic N-acetylation and thermodynamic C5-acetylation.[1]

Analytical Characterization

Validation of the structure requires confirming the presence of the acetyl group and the integrity of the thiazole ring.

Spectroscopic Data
Technique Signal Assignment / Interpretation
¹H NMR (DMSO-d₆)

2.45 (s, 3H)
Acetyl Methyl (

):
Characteristic singlet for methyl ketone.[1]

8.15 (s, 1H)
Thiazole C4-H: Deshielded singlet due to the adjacent electron-withdrawing acetyl group.[1]

7.00–7.60 (m, 5H)
Phenyl Protons: Multiplet typical of a monosubstituted benzene ring.

10.80 (br s, 1H)
NH: Broad singlet, exchangeable with

.
IR (KBr) 3250–3300 cm⁻¹N-H Stretch: Indicates secondary amine.
1660–1675 cm⁻¹C=O Stretch: Strong band, typical of

-unsaturated ketone (conjugated with thiazole).
1550 cm⁻¹C=N Stretch: Thiazole ring vibration.[1]
MS (ESI+) m/z 219.1

Protonated molecular ion peak.

Pharmacological & Biological Context

The 2-phenylamino-5-acetylthiazole scaffold is a versatile building block in drug discovery.[1]

Structure-Activity Relationship (SAR)
  • C2-Amino Group: Essential for hydrogen bonding (Donor) with the hinge region of kinase enzymes (e.g., CDK2, GSK-3

    
    ).
    
  • C5-Acetyl Group:

    • Acts as a hydrogen bond acceptor.[1]

    • Serves as a "warhead" precursor; it can be converted to chalcones (via Claisen-Schmidt) to access a wider chemical space, often increasing potency against bacterial strains like S. aureus.

  • Thiazole Ring: Provides a planar scaffold that fits into narrow hydrophobic pockets in enzyme active sites.

SAR_Map Center 2-Phenylamino-5-acetylthiazole Core Scaffold C2_Pos C2-Amino Group Center->C2_Pos C5_Pos C5-Acetyl Group Center->C5_Pos Ring Thiazole Ring Center->Ring Act1 Hinge Binder (Kinases) C2_Pos->Act1 H-Bond Donor Act2 Synthetic Handle (Chalcone formation) C5_Pos->Act2 Electrophile Act3 Pi-Pi Stacking Interactions Ring->Act3 Planarity

Figure 2: Structure-Activity Relationship (SAR) mapping of the core scaffold.

References

  • Synthesis and Biological Evaluation of 2-Aminothiazoles

    • Source: Molecules (MDPI).
    • URL:[Link][3][4][5]

  • Acylation Protocols for Thiazoles

    • Source: Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5-substituted of 2-aminothiazoles".
    • URL:[Link] (General reference for protocol adaptation).

  • Compound Data & Identifiers

    • Source: PubChem Compound Summary for CID 343376-30-7.[1]

    • URL:[Link]

  • Hantzsch Reaction Mechanisms

    • Source: Organic Chemistry Portal.[1] "Hantzsch Thiazole Synthesis".

    • URL:[Link]

Sources

Foundational

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone SMILES and InChIKey

The following technical guide details the chemical identity, synthesis, and potential applications of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone , a scaffold relevant to kinase inhibitor discovery and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and potential applications of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone , a scaffold relevant to kinase inhibitor discovery and medicinal chemistry.

Executive Summary

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone is a functionalized thiazole derivative characterized by a 2-phenylamino (anilino) group and a 5-acetyl substituent. This compound represents a critical scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK, GSK3


) and anti-inflammatory agents. Its structure combines the lipophilic anilino moiety—often used to target hydrophobic pockets in enzymes—with a polar acetyl group capable of hydrogen bonding in the hinge region of kinase domains.

This guide provides the definitive chemical identifiers, a validated synthetic protocol via the Hantzsch thiazole synthesis, and a structural analysis of its biological potential.

Chemical Identity & Informatics

Nomenclature and Identifiers
PropertyValue
IUPAC Name 1-[2-(Phenylamino)-1,3-thiazol-5-yl]ethan-1-one
Common Name 5-Acetyl-2-anilinothiazole
Molecular Formula C

H

N

OS
Molecular Weight 218.27 g/mol
SMILES CC(=O)c1cnc(Nc2ccccc2)s1
InChI String InChI=1S/C11H10N2OS/c1-8(14)10-7-12-11(15-10)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
Key Structural Features Thiazole core (aromatic), Anilino group (donor), Acetyl group (acceptor)
Physicochemical Profile (Calculated)
PropertyValueSignificance
cLogP ~2.3Moderate lipophilicity; favorable for membrane permeability.
TPSA ~55 ŲGood oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.
H-Bond Acceptors 3 (N, O, S)Interaction with solvent or protein residues.

Synthetic Pathways & Causality

The synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone is most efficiently achieved via the Hantzsch Thiazole Synthesis . This method involves the condensation of a thioamide (N-phenylthiourea) with an


-halo carbonyl compound.
Retrosynthetic Analysis

To obtain the 5-acetyl group with a hydrogen at position 4 , the required


-halo carbonyl precursor is 2-halo-3-oxobutanal  (or its protected acetal form). Standard 3-chloro-2,4-pentanedione would yield the 4-methyl derivative; therefore, the choice of the aldehyde equivalent is critical for the 4-H substitution pattern.
Pathway Diagram (Graphviz)

SynthesisPathway Start1 Aniline (Ph-NH2) Inter1 N-Phenylthiourea (Ph-NH-CS-NH2) Start1->Inter1 HCl, Heat Start2 Ammonium Thiocyanate (NH4SCN) Start2->Inter1 Product 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone Inter1->Product Hantzsch Cyclization (EtOH, Reflux) Reagent 2-Chloro-3-oxobutanal (dimethyl acetal) Reagent->Product

Caption: Synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone via Hantzsch condensation of N-phenylthiourea and


-halo- 

-ketoaldehyde equivalent.

Experimental Protocols

Protocol A: Synthesis of N-Phenylthiourea (Precursor)

Objective: Generate the thioamide component required for the thiazole ring formation.

  • Reagents: Aniline (9.3 g, 0.1 mol), Conc. HCl (9 mL), Ammonium thiocyanate (7.6 g, 0.1 mol), Water (25 mL).

  • Procedure:

    • Dissolve aniline in water and HCl.[1]

    • Add ammonium thiocyanate and heat the mixture on a steam bath for 4 hours.

    • Cool the solution; the product precipitates as a solid.[2]

    • Purification: Recrystallize from ethanol to obtain white crystals (Yield: ~80%, m.p. 154°C).

    • Causality: The acid protonates the aniline, facilitating the nucleophilic attack of thiocyanate to form the thiourea linkage.

Protocol B: Hantzsch Cyclization to Target Thiazole

Objective: Condense N-phenylthiourea with the


-halo carbonyl to form the thiazole ring.
Note:  Since 2-chloro-3-oxobutanal is unstable, 2-chloro-1,1-dimethoxy-3-butanone  (or generated in situ from acetoacetaldehyde dimethyl acetal and sulfuryl chloride) is used.
  • Reagents: N-Phenylthiourea (1.52 g, 10 mmol), 2-Chloro-1,1-dimethoxy-3-butanone (1.66 g, 10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve N-phenylthiourea in absolute ethanol.

    • Add the

      
      -chloro ketone dropwise at room temperature.
      
    • Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[2] The hydrobromide/chloride salt may precipitate.[1]

    • Neutralize with aqueous NaHCO

      
       to precipitate the free base.
      
    • Filter the solid and wash with water.[2]

    • Purification: Recrystallize from EtOH/Water or purify via column chromatography (Silica gel).

  • Characterization (Expected):

    • 1H NMR (DMSO-d6):

      
       2.45 (s, 3H, Acetyl-CH
      
      
      
      ), 7.0-7.6 (m, 5H, Ph-H), 8.15 (s, 1H, Thiazole-H4), 10.5 (s, 1H, NH).
    • Causality: The sulfur atom of the thiourea attacks the

      
      -carbon of the ketone (displacing the halogen), followed by the nitrogen attacking the aldehyde (or ketone) carbonyl to close the ring. Dehydration yields the aromatic thiazole.
      

Structural Biology & SAR

This compound serves as a "hinge binder" scaffold in kinase drug discovery.

Mechanism of Action (Kinase Inhibition)

The 2-aminothiazole motif mimics the adenine ring of ATP.

  • Donor: The N-H of the anilino group acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).

  • Acceptor: The Thiazole N3 acts as a hydrogen bond acceptor (e.g., backbone NH).

  • Gatekeeper: The 5-acetyl group can interact with the solvent front or specific residues in the P-loop, depending on the kinase conformation.

SAR Logic Diagram (Graphviz)

SAR Core Thiazole Core (Scaffold) Pos2 2-Anilino Group (Hydrophobic/Donor) Core->Pos2 Pos5 5-Acetyl Group (Polar/Acceptor) Core->Pos5 Pos4 4-H (Unsubstituted) (Steric Freedom) Core->Pos4 Target Kinase ATP Pocket Pos2->Target H-Bond Donor Hydrophobic Interaction Pos5->Target Solvent Interaction Electronic Modulation Pos4->Target Low Steric Clash

Caption: Structure-Activity Relationship (SAR) of the 2-anilino-5-acetylthiazole scaffold in kinase binding.

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Metwally, M. A., et al. (2012). "Synthesis and Anticancer Activity of Some New Thiazole Derivatives". European Journal of Medicinal Chemistry, 56, 254-262. (Validating 2-aminothiazole synthesis protocols).
  • PubChem Compound Summary. (2024). "1-(2-aminothiazol-5-yl)ethanone". National Center for Biotechnology Information.

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives". European Journal of Medicinal Chemistry, 97, 911-927.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hantzsch Synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of 2-Anilinothiazoles and the Hantzsch Synthesis The 2-anilinothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 2-Anilinothiazoles and the Hantzsch Synthesis

The 2-anilinothiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target molecule, 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone, is a valuable building block for the synthesis of more complex pharmaceutical agents. Its preparation is efficiently achieved through the Hantzsch thiazole synthesis, a classic and reliable multicomponent reaction first described by Arthur Hantzsch in 1887.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring.[1]

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone. It is designed to offer not just a series of steps, but a foundational understanding of the reaction mechanism, the rationale behind procedural choices, and troubleshooting insights to ensure a successful and reproducible synthesis.

Reaction Principle: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone proceeds through a well-established mechanism involving the reaction of an α-halocarbonyl compound, in this case, 3-chloro-2,4-pentanedione, with a substituted thiourea, namely N-phenylthiourea.

The reaction is initiated by the nucleophilic attack of the sulfur atom of N-phenylthiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic 2-anilinothiazole ring.[1]

Experimental Protocol: Synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

This protocol details the synthesis of the target molecule from commercially available starting materials.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (mmol)Eq.
3-Chloro-2,4-pentanedioneC₅H₇ClO₂134.56101.0
N-PhenylthioureaC₇H₈N₂S152.22101.0
Ethanol (Absolute)C₂H₅OH46.0750 mL-
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01As needed-
Deionized WaterH₂O18.02As needed-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Safety Precautions
  • 3-Chloro-2,4-pentanedione: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • N-Phenylthiourea: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child.[5] Handle with extreme care, using appropriate PPE, and avoid inhalation of dust.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylthiourea (1.52 g, 10 mmol).

    • Add 50 mL of absolute ethanol to the flask and stir until the N-phenylthiourea is completely dissolved.

    • Carefully add 3-chloro-2,4-pentanedione (1.35 g, 10 mmol) to the solution.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring.

    • Neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to neutralize the hydrochloric acid formed during the reaction and to precipitate the product.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with copious amounts of deionized water to remove any inorganic salts and unreacted starting materials.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a crystalline solid.[6]

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

    • Determine the melting point of the final product.

    • Characterize the structure of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

Visualizing the Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione Dissolve & Mix Dissolve & Mix 3-Chloro-2,4-pentanedione->Dissolve & Mix N-Phenylthiourea N-Phenylthiourea N-Phenylthiourea->Dissolve & Mix Reflux in Ethanol Reflux in Ethanol Dissolve & Mix->Reflux in Ethanol Precipitation in Water Precipitation in Water Reflux in Ethanol->Precipitation in Water Neutralization (NaHCO3) Neutralization (NaHCO3) Precipitation in Water->Neutralization (NaHCO3) Filtration Filtration Neutralization (NaHCO3)->Filtration Recrystallization Recrystallization Filtration->Recrystallization 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone Recrystallization->1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

Expected Results and Characterization

ParameterExpected Result
Appearance Crystalline solid
Yield 60-80% (typical for Hantzsch synthesis)
Melting Point To be determined experimentally
FTIR (cm⁻¹) ~3400 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch), ~1500 (C=C stretch)
¹H NMR (δ, ppm) Aromatic protons (phenyl and thiazole rings), singlet for NH, singlet for methyl protons of the acetyl group, and singlet for the methyl group on the thiazole ring.
¹³C NMR (δ, ppm) Peaks corresponding to the carbonyl carbon, aromatic carbons, and methyl carbons.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration. Monitor by TLC until the starting materials are consumed.

    • Loss during Work-up: Ensure complete precipitation of the product by adding a sufficient volume of water and thorough neutralization. Avoid using an excessive amount of recrystallization solvent.

  • Impure Product:

    • Inefficient Purification: Perform recrystallization carefully. If the product is still impure, consider column chromatography for further purification.

    • Side Reactions: The formation of isomeric products is a possibility in Hantzsch synthesis, although generally, one regioisomer is favored. Careful characterization is essential to confirm the structure of the obtained product.

Conclusion

The Hantzsch thiazole synthesis provides a robust and efficient method for the preparation of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.
  • Fisher Scientific. (2010, November 16).
  • Sigma-Aldrich. (2024, September 6).
  • ChemicalBook. (n.d.).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • TCI Chemicals. (n.d.).
  • Sessler, J. L. (2000, November 7). Learning from the Hantzsch synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
  • Lozynskyi, A. V., et al. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • ResearchGate. (2025, August 7).
  • National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • Semantic Scholar. (n.d.). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co.
  • Gümüş, M. K., et al. (2018, April 2). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives.
  • National Center for Biotechnology Information. (2024, November 8). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).
  • Santa Cruz Biotechnology. (n.d.). 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
  • ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential.

Sources

Application

Protocol and Mechanistic Insights: Synthesis of 2-Anilinothiazoles via N-Phenylthiourea and α-Halo Ketones

An Application Note for Drug Development Professionals Abstract The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives exhibit a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely utilized methods for constructing this critical heterocyclic system.[5][6] This application note provides a detailed protocol for the synthesis of 2-anilinothiazole derivatives through the cyclocondensation reaction of N-phenylthiourea with various α-halo ketones. We delve into the underlying reaction mechanism, offer a step-by-step experimental workflow, present key quantitative data, and provide troubleshooting guidance to empower researchers in the synthesis of these valuable compounds.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen, is considered a "privileged scaffold" in drug discovery.[2] This is due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. The 2-aminothiazole substructure, in particular, is a key pharmacophore found in drugs targeting a wide range of diseases.[5] The reaction between an N-substituted thiourea, such as N-phenylthiourea, and an α-halo ketone provides a direct and efficient route to 2-(N-substituted amino)thiazoles, which are pivotal intermediates and active pharmaceutical ingredients.[4][7] Understanding and mastering this reaction is essential for medicinal chemists aiming to generate novel molecular entities for drug development programs.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism involving three key stages: S-alkylation, intramolecular cyclization, and dehydration.[8][9]

  • Nucleophilic Attack (S-Alkylation): The synthesis begins with the sulfur atom of N-phenylthiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the halo ketone. This displaces the halide ion in a classic SN2 reaction to form an isothiouronium salt intermediate.[9]

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic intermediate, a 2-imino-4-thiazoline derivative.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from this intermediate. This process is often acid-catalyzed and driven by the formation of the stable, aromatic thiazole ring system, yielding the final 2-anilinothiazole product.[9]

This mechanistic pathway underscores the importance of the bifunctional nature of both reactants, which enables the efficient one-pot construction of the thiazole ring.[7][10]

G cluster_mechanism Reaction Mechanism Reactants N-Phenylthiourea + α-Halo Ketone Intermediate1 S-Alkylation Intermediate (Isothiouronium Salt) Reactants->Intermediate1 S_N2 Attack Intermediate2 Cyclization Intermediate (Thiazoline Derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product Final Product (2-Anilinothiazole) Intermediate2->Product Dehydration & Aromatization

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.

Detailed Experimental Protocol: Synthesis of 2-Anilino-4-phenylthiazole

This protocol details the synthesis of a representative compound, 2-anilino-4-phenylthiazole, from 2-bromoacetophenone and N-phenylthiourea.

Materials:

  • 2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg)

  • N-Phenylthiourea (1.0 mmol, 152 mg)

  • Ethanol (95%), 10 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel), and appropriate developing solvent (e.g., Hexane:Ethyl Acetate 7:3)

  • Buchner funnel and filter paper

Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylthiourea (152 mg, 1.0 mmol) and 10 mL of 95% ethanol. Stir the mixture until the N-phenylthiourea is fully dissolved.

    • Rationale: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.[11][12]

  • Addition of α-Halo Ketone: Add 2-bromoacetophenone (199 mg, 1.0 mmol) to the flask.

    • Rationale: A 1:1 to 1:1.2 molar ratio of the ketone to thiourea is typically employed. Using a slight excess of the thiourea can help ensure the complete consumption of the more expensive α-halo ketone.[11][13]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent.[11][14]

  • Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the initial reactants and the reaction mixture over time. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.[11]

    • Rationale: TLC is a crucial technique for determining the endpoint of the reaction, preventing the formation of degradation byproducts from prolonged heating.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate (the hydrobromide salt of the product) may form. Slowly add saturated sodium bicarbonate solution dropwise while stirring until the mixture is neutral or slightly basic (pH ~8).

    • Rationale: The initial product is an acid salt. Neutralization with a weak base like NaHCO₃ deprotonates the product, converting it to the free base which is less soluble in the aqueous ethanol mixture and precipitates out.[9]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that are more or less soluble than the desired product in the chosen solvent system. For more challenging separations, column chromatography on silica gel may be necessary.[13]

  • Characterization: Dry the purified product under vacuum. The expected product is a solid. Characterize by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

General Workflow and Data

The overall experimental process follows a logical sequence from preparation to final product characterization.

Caption: General experimental workflow for the synthesis of 2-anilinothiazoles.

Table 1: Representative Reaction Conditions and Yields

α-Halo KetoneSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneEthanolNone78 (Reflux)390-95[9][14]
4'-Chloro-2-bromoacetophenoneEthanolNone78 (Reflux)488[12]
2-Chloro-1-(naphthalen-2-yl)ethanoneEthanolNone78 (Reflux)585General Procedure
2-BromoacetophenoneEthanol/Water (1:1)None (Microwave)-5 min92[12]
Substituted Phenacyl BromidesEthanolCopper Silicate78 (Reflux)1-285-95[11]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction; side reactions; loss during workup.Ensure complete consumption of starting material via TLC. Control reaction temperature carefully. Optimize neutralization and recrystallization steps to minimize product loss.[13]
Isomeric Byproduct Formation Reaction run under acidic conditions can lead to the formation of the 3-phenyl-2-imino-2,3-dihydrothiazole isomer.Conduct the reaction in a neutral solvent like ethanol without added acid. This strongly favors the formation of the desired 2-(N-substituted amino)thiazole.[8][13][15]
Purification Difficulty Polarity of the product is similar to impurities or unreacted starting materials.If recrystallization is ineffective, utilize column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate).[13] An acid-base extraction can also be effective: dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer to precipitate the purified product.[13]
Complex Reaction Mixture Self-condensation of the α-halo ketone, especially under basic conditions.Ensure the reaction medium is not basic. Add the α-halo ketone solution dropwise to the thiourea solution to maintain a low concentration of the ketone, minimizing self-condensation.[13]

Conclusion

The Hantzsch synthesis of 2-anilinothiazoles from N-phenylthiourea and α-halo ketones is a versatile and indispensable reaction for medicinal chemistry and drug discovery. Its reliability, operational simplicity, and the high value of its products make it a fundamental tool for researchers. By understanding the reaction mechanism and following a robust experimental protocol, scientists can efficiently generate a diverse library of thiazole derivatives for biological evaluation, paving the way for the development of next-generation therapeutics.

References

  • Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. [Link]

  • US2489038A - Purification of 2-aminothiazole. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). NeuroQuantology. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). SSRN. [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2020). ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (n.d.). SSRN. [Link]

  • α-Halo ketone. (n.d.). Wikipedia. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (n.d.). Scientific Research Publishing. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazolimines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC. [Link]

Sources

Method

Application Note: Synthesis of Thiazole Chalcones via Claisen-Schmidt Condensation

Introduction: The Significance of Thiazole-Chalcone Hybrids In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole-Chalcone Hybrids

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced potency and unique mechanisms of action.[1][2] Thiazole, a five-membered heterocyclic ring, is a cornerstone of many FDA-approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[3][4] Chalcones, belonging to the flavonoid family, are naturally occurring α,β-unsaturated ketones renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The strategic hybridization of thiazole and chalcone scaffolds has yielded a class of compounds with significant therapeutic promise, demonstrating efficacy as anticancer, antitubercular, and anti-inflammatory agents.[1][5] This application note provides a detailed protocol for the synthesis of thiazole chalcones starting from 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone, leveraging the classic Claisen-Schmidt condensation reaction.[7] We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol for synthesis and purification, and outline the analytical methods required for structural verification.

Part 1: The Underlying Chemistry: Claisen-Schmidt Condensation

The synthesis of chalcones is most effectively achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[7][8] The absence of α-protons on the aromatic aldehyde prevents self-condensation, making it an ideal substrate for reacting with an enolizable ketone.

Mechanism Explained:

The reaction proceeds via the following key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetyl group of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone. This deprotonation forms a resonance-stabilized enolate ion. The electron-donating nature of the anilino group at the 2-position of the thiazole ring can influence the acidity of these protons, but they remain sufficiently reactive for enolate formation under standard basic conditions.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol or water), yielding a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone system—the target thiazole chalcone.

This final dehydration step is thermodynamically driven by the formation of the extended conjugated system, which imparts stability to the chalcone molecule.

Reaction Scheme Diagram

G thiazole_ketone 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone reaction_step_1 + aromatic_aldehyde Aromatic Aldehyde (Ar-CHO) thiazole_chalcone (E)-1-(2-Anilino-1,3-thiazol-5-yl)-3-(Aryl)prop-2-en-1-one reaction_arrow Claisen-Schmidt Condensation reaction_arrow->thiazole_chalcone NaOH / EtOH 0°C to RT

Caption: General workflow for the synthesis of thiazole chalcones.

Part 2: Experimental Protocol

This protocol details the synthesis of a representative thiazole chalcone, (E)-1-(2-Anilino-1,3-thiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The methodology can be adapted for various substituted aromatic aldehydes.

Materials and Reagents:

  • 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

  • 4-Methoxybenzaldehyde (or other substituted aromatic aldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, if required)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Step-by-Step Synthesis Procedure:

  • Reagent Preparation:

    • Prepare a 20% aqueous solution of sodium hydroxide. (Causality Note: A concentrated base is crucial for efficient deprotonation of the acetyl group to initiate the condensation.[7])

    • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone in 20-30 mL of absolute ethanol. Stir until fully dissolved.

  • Reaction Initiation:

    • Place the flask in an ice bath and cool the solution to 0-5 °C. (Causality Note: Initial cooling helps to control the exothermic reaction and minimize potential side reactions, such as the self-condensation of the ketone or Cannizzaro reaction of the aldehyde.[9])

    • Add 1.05 equivalents of 4-methoxybenzaldehyde to the cooled solution.

    • Slowly add the 20% NaOH solution dropwise to the stirred mixture over 10-15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction Progression:

    • After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates reaction completion. This typically takes 6-18 hours.[9]

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (approx. 100 mL).

    • Acidify the mixture to a pH of ~6-7 using dilute HCl. This step neutralizes the excess base and protonates any phenoxide intermediates if applicable.

    • The solid product will precipitate out of the solution. Stir for an additional 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether to remove any unreacted aldehyde.

  • Purification:

    • The most common method for purifying chalcones is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

    • If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary.

Characterization:

The structure of the synthesized thiazole chalcone must be confirmed using spectroscopic methods.[9][10]

TechniqueExpected Observations for Thiazole Chalcone
¹H NMR Appearance of two characteristic doublets in the δ 7.10–7.80 ppm range, corresponding to the vinylic protons (-CH=CH-) of the chalcone bridge. A singlet for the NH proton may appear at a downfield chemical shift (e.g., δ 13.6-13.7 ppm).[9]
¹³C NMR Characteristic signals for the α,β-unsaturated ketone: C=O signal around δ 180 ppm and signals for the vinylic carbons.[9]
FT-IR A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the conjugated ketone. C=C stretching bands will also be present.
HRMS The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact calculated mass of the target compound.

Part 3: Applications and Future Directions

Thiazole-chalcone hybrids are versatile scaffolds with a wide array of pharmacological applications. Research has demonstrated their potential as:

  • Anticancer Agents: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some acting as tubulin polymerization inhibitors.[4][9]

  • Antimicrobial and Antifungal Agents: The combined pharmacophores show synergistic effects against bacterial and fungal strains.[5][10]

  • Anti-inflammatory Agents: Certain compounds have been identified as potent inhibitors of enzymes like 5-lipoxygenase (5-LOX).[11]

  • Antitubercular Agents: Specific substitutions on the chalcone's aromatic ring have led to compounds with significant activity against Mycobacterium tuberculosis.[1]

The protocol described here provides a foundational method for synthesizing a library of these promising compounds. By varying the substituted aromatic aldehyde, researchers can systematically explore the structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.

Synthesis Workflow Diagram

G start Dissolve Thiazole Ketone and Aldehyde in EtOH cool Cool to 0-5°C in Ice Bath start->cool add_base Add aq. NaOH Dropwise cool->add_base react Stir at Room Temp (6-18 hours) add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into Ice Water & Neutralize monitor->workup Reaction Complete filter Filter Crude Solid workup->filter purify Recrystallize from Hot Ethanol filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step workflow for thiazole chalcone synthesis.

References

  • Synthesis and Biological Evaluation of New Chalcone based Thiazole Derivatives: Antimicrobial, Antifungal Activity, ADME and Molecular Docking Studies. Asian Journal of Chemistry. Available at: [Link]

  • Thiazole chalcones: Promising agents with diverse pharmacological properties. Ukaaz Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. Available at: [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Novel diazenyl chalcones with a 2-arylidene hydrazineylidene thiazole moiety: synthesis, anticancer potential, spectroscopic characterisation, and molecular docking studies. RSC Publishing. Available at: [Link]

  • Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. PMC. Available at: [Link]

  • Structures of clinically approved thiazole and chalcone based drugs. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, spectral investigation, thermal, molecular modeling and bio-molecular docking studies of a thiazole derived chalcone and its metal complexes. Taylor & Francis Online. Available at: [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. PMC. Available at: [Link]

  • An Updated Review on Recent Advancements in the Diverse Biological Applications of Medicinally Privileged Scaffold: Chalcone and its derivatives. International Journal of Medical Sciences and Pharma Research. Available at: [Link]

  • Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. PMC. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

Sources

Application

microwave-assisted synthesis of 2-anilinothiazole derivatives

Application Note & Protocol Topic: Microwave-Assisted Synthesis of 2-Anilinothiazole Derivatives: A High-Speed, High-Yield Approach for Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 2-Anilinothiazole Derivatives: A High-Speed, High-Yield Approach for Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating the Discovery of Bioactive Thiazoles

The 2-anilinothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties[1][2][3]. The traditional synthesis of these valuable derivatives, most notably via the Hantzsch thiazole synthesis, often involves long reaction times, harsh conditions, and laborious purification procedures, creating a bottleneck in drug discovery and development pipelines[4][5].

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges[6]. By utilizing microwave energy to heat reactants directly and efficiently, MAOS dramatically accelerates reaction rates, often reducing multi-hour reflux processes to mere minutes[6][7]. This technology not only enhances efficiency but also frequently leads to higher product yields, improved purity by minimizing side-product formation, and significant energy savings[6][7][8]. This guide provides a detailed exploration of the mechanism, a step-by-step protocol, and practical insights for the , empowering researchers to rapidly generate libraries of these potent compounds.

The Reaction: Hantzsch Thiazole Synthesis Under Microwave Irradiation

The synthesis of 2-anilinothiazoles is primarily achieved through the Hantzsch condensation reaction. This process involves the cyclocondensation of an α-haloketone with a substituted thiourea. In the context of this guide, an N-arylthiourea is used to install the desired "anilino" moiety at the 2-position of the thiazole ring.

Causality of Microwave Enhancement:

Microwave irradiation significantly accelerates the Hantzsch synthesis due to the polar nature of the reactants, intermediates, and the transition states involved. The key steps are:

  • Nucleophilic Attack: The sulfur atom of the N-arylthiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

  • Intermediate Formation: This initial attack forms a key acyclic intermediate.

  • Cyclization & Dehydration: An intramolecular nucleophilic attack by the nitrogen atom, followed by dehydration, leads to the formation of the stable aromatic thiazole ring.

Microwave energy efficiently excites the polar molecules, leading to rapid, uniform heating that overcomes the activation energy barriers for these steps much more effectively than conventional oil bath or heating mantle methods. This results in a drastic reduction in reaction time from hours to minutes[1][5][7].

Reaction Mechanism Diagram

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants alpha_haloketone α-Haloketone (R1-CO-CH2-X) intermediate Acyclic Intermediate alpha_haloketone->intermediate Nucleophilic Attack (S on C-α) thiourea N-Arylthiourea (Ar-NH-CS-NH2) thiourea->intermediate Nucleophilic Attack (S on C-α) cyclized_intermediate Cyclized Intermediate (Thiazoline) intermediate->cyclized_intermediate Intramolecular Cyclization (N on C=O) product 2-Anilinothiazole Derivative cyclized_intermediate->product Dehydration (-H2O)

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a 2-anilinothiazole derivative from a substituted acetophenone, an N-arylthiourea, and an in-situ halogenating agent (iodine) under microwave irradiation. This one-pot method avoids the need to pre-synthesize and handle lachrymatory α-haloketones.

Materials & Equipment
  • Chemicals:

    • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

    • Substituted N-arylthiourea (e.g., N-phenylthiourea)

    • Iodine (I₂) or Bromine (Br₂)

    • Solvent (e.g., Ethanol, or solvent-free)

    • Sodium thiosulfate solution (for quenching excess iodine)

    • Ammonium hydroxide (for neutralization/precipitation)

    • Deionized water

    • Recrystallization solvent (e.g., Ethanol)

  • Equipment:

    • Dedicated microwave synthesizer with sealed vessel capability (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks)

    • Buchner funnel and filter paper

    • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

    • Melting point apparatus

Safety Precautions
  • Microwave Safety: Only use a dedicated, purpose-built microwave synthesizer. Domestic microwave ovens are not designed for chemical reactions and can lead to explosions.

  • Chemical Handling: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine: Iodine is corrosive and can cause stains. Handle with care.

  • Pressure: Reactions in sealed vessels can generate significant pressure. Ensure the microwave synthesizer's pressure monitoring systems are active.

Step-by-Step Methodology
  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine the substituted acetophenone (1.0 mmol), the N-arylthiourea (1.1 mmol), and iodine (1.0 mmol).

  • Solvent Addition (Optional): Add 2-4 mL of ethanol to the vessel. Many variations of this reaction can also be run effectively under solvent-free conditions, which is a key advantage of microwave chemistry[2].

  • Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer cavity. Set the reaction parameters. A typical starting point is:

    • Power: 200-400 W (power-controlled) or set a target temperature.

    • Temperature: 70-120 °C (temperature-controlled is preferred for reproducibility).

    • Time: 5-15 minutes[1].

    • Stirring: On.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Toluene:Ethyl Acetate) to check for the consumption of starting materials[1]. If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the vessel to below 50°C before opening.

    • Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL).

    • If iodine was used, add a 10% sodium thiosulfate solution dropwise until the brown color of iodine disappears.

    • Neutralize the solution by adding ammonium hydroxide dropwise until a precipitate forms.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the crude solid on the filter with cold water, followed by a small amount of cold ethanol or ether to remove soluble impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-anilinothiazole derivative[9].

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Experimental Workflow Diagram

Workflow start Start prep 1. Combine Reactants (Ketone, Thiourea, Iodine) in Microwave Vessel start->prep seal 2. Seal Vessel & Place in Synthesizer prep->seal irradiate 3. Microwave Irradiation (e.g., 100°C, 10 min) seal->irradiate monitor 4. Reaction Monitoring (TLC) irradiate->monitor monitor->irradiate Incomplete workup 5. Quench, Neutralize & Precipitate Product monitor->workup Complete filter 6. Filter & Wash Crude Solid workup->filter purify 7. Recrystallize from Ethanol filter->purify end End: Pure Product purify->end

Caption: Fig. 2: Experimental workflow for microwave synthesis.

Data & Expected Outcomes: Microwave vs. Conventional Heating

The primary advantages of the microwave-assisted protocol are drastically reduced reaction times and improved product yields. The table below provides a comparative summary based on literature data.

Product DerivativeConventional Method TimeConventional Method YieldMicrowave Method TimeMicrowave Method YieldReference
2-Anilino-4-phenylthiazole1.5 - 12 hours79-90%10-15 minutes82-92%[1]
2-Amino-4-(2-hydroxy-5-methylphenyl)thiazole12 hours58%6-8 minutes85%[7]
2-(4-Chloroanilino)-4-phenylthiazole~8 hours~70-80%10-15 minutes91%[5]
2-Anilino-4-(4-methoxyphenyl)thiazole~8 hours~75-85%10-15 minutes95%[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient heating (time or temp).- Reactants are not pure.- Inefficient stirring.- Increase irradiation time or temperature.- Confirm reactant purity via standard analysis.- Ensure the magnetic stir bar is functioning correctly.
Reaction Incomplete - Reaction time is too short.- Microwave power is too low.- Increase the reaction time in 2-3 minute increments, monitoring by TLC.- Increase the power setting or target temperature.
Formation of Side Products - Temperature is too high, causing decomposition.- Incorrect stoichiometry.- Lower the reaction temperature.- Carefully re-verify the molar equivalents of all reactants. A slight excess of thiourea is common.

Conclusion

Microwave-assisted synthesis represents a superior, modern approach for the construction of 2-anilinothiazole derivatives. It aligns with the principles of green chemistry by reducing energy consumption and reaction times while simultaneously increasing efficiency and product yields[2][6]. The protocols and insights provided in this guide offer a robust framework for researchers to accelerate their synthetic efforts, enabling the high-throughput generation of compound libraries essential for modern drug discovery.

References

  • Hirani, B. S., & Gurubaxani, S. B. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry.
  • Nayak, S., & Gaonkar, S. L. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1).
  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 53(37), 4921-4924. [Link]

  • Kumar, A., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Molecules, 16(5), 4265-4275. [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. PMC.
  • Bandyopadhyay, D., & Mukherjee, B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Rahatgaonkar, A., & Rathod, A. (Year unknown). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry.
  • Request PDF. (2025). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles.
  • Journal of University of Shanghai for Science and Technology. (Year unknown).
  • INTERNATIONAL RESEARCH JOURNAL OF CHEMISTRY. (2025).
  • Hirani, B. S., & Gurubaxani, S. B. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Semantic Scholar.

Sources

Method

reagents for acetylating 2-anilinothiazole at the 5-position

Application Note: Regioselective Acetylation Strategies for 2-Anilinothiazole at the 5-Position Executive Summary Acetylating 2-anilinothiazole at the C5 position presents a classic chemoselectivity challenge in heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Acetylation Strategies for 2-Anilinothiazole at the 5-Position

Executive Summary

Acetylating 2-anilinothiazole at the C5 position presents a classic chemoselectivity challenge in heterocyclic chemistry. The exocyclic amine (N2) is significantly more nucleophilic than the C5 carbon, leading to kinetic N-acetylation under standard conditions. While direct electrophilic aromatic substitution (EAS) at C5 is theoretically possible, the electron-deficient nature of the thiazole ring often requires harsh conditions or specific Lewis acid activation.

This guide details two primary workflows:

  • Direct C-Functionalization: Using Lewis Acid catalysis (

    
     or 
    
    
    
    ) to promote Friedel-Crafts acylation or Fries-like rearrangement.
  • De Novo Assembly (Recommended): The Hantzsch synthesis route, which guarantees regioselectivity by constructing the ring with the acetyl group in place.

Strategic Analysis: The Nucleophilic Battle

The substrate, 2-anilinothiazole, possesses two competing nucleophilic sites:

  • Site A (Exocyclic Nitrogen): Highly nucleophilic. Reaction with acetic anhydride (

    
    ) here is fast and yields the N-acetyl impurity (2-(N-acetylamino)thiazole).
    
  • Site B (C5 Carbon): The "target" site. It is nucleophilic due to resonance donation from the N2 nitrogen but is sterically accessible. However, it is less reactive than Site A.

The Challenge: Standard acetylation reagents (Acetyl Chloride/Pyridine or


/Acetic Acid) will exclusively yield the N-acetyl product. To achieve C5-acetylation, one must either block the amine, use thermodynamic control to rearrange the N-acetyl intermediate, or build the ring from scratch.
Pathway Visualization

G sub 2-Anilinothiazole n_prod N-Acetyl Product (Kinetic Trap) sub->n_prod Ac2O / Pyridine (Fast) inter Activated Complex (Lewis Acid) sub->inter Ac2O + SnCl4 c_prod 5-Acetyl-2-anilinothiazole (Target) n_prod->c_prod Fries Rearrangement (Difficult) inter->c_prod Heat / Rearrangement

Figure 1: Reaction pathways showing the kinetic dominance of N-acetylation and the thermodynamic requirement for C-acetylation.

Reagents and Protocols

Method A: Direct C-Acylation via Lewis Acid Catalysis

Best for: Late-stage functionalization when the thiazole ring is already formed.

This method utilizes Tin(IV) Chloride (


)  or Polyphosphoric Acid (PPA) . 

acts as a strong Lewis acid to coordinate with the exocyclic nitrogen (blocking it transiently) and activating the acetic anhydride for electrophilic attack at C5.

Reagents Required:

  • Substrate: 2-Anilinothiazole (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 – 1.5 eq)
    
  • Catalyst: Tin(IV) Chloride (

    
    ) (1.5 – 2.0 eq) or Aluminum Chloride (
    
    
    
    )
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol 1.1:


 Mediated Acylation 
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Dissolution: Dissolve 2-anilinothiazole (10 mmol) in anhydrous DCE (30 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
     (15 mmol) dropwise. Caution: Fuming reagent. Exothermic.
    
    • Note: A thick precipitate (Lewis acid-amine complex) may form. This is normal and desirable as it protects the nitrogen.

  • Reagent Addition: Add Acetic Anhydride (12 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to reflux (83°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC. If N-acetyl product forms, prolonged heating may induce migration to C5 (Fries-type rearrangement).

  • Workup: Cool to RT. Quench carefully with ice water. Basify to pH 8–9 with sat.

    
    . Extract with DCM (3x).
    
  • Purification: Silica gel chromatography (Gradient: Hexanes -> EtOAc).

Critical Note: If this method yields the N-acetyl derivative, the De Novo method (below) is strongly advised.

Method B: De Novo Synthesis (The Hantzsch Protocol)

Best for: Drug development projects requiring high yields and scalability.

Instead of acetylating the existing ring, this method constructs the 5-acetyl-2-anilinothiazole directly from N-phenylthiourea and 3-chloro-2,4-pentanedione (alpha-chloroacetylacetone). This avoids the regioselectivity issue entirely.

Reagents Required:

  • Precursor 1: N-Phenylthiourea (1.0 eq)

  • Precursor 2: 3-Chloro-2,4-pentanedione (1.0 – 1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Base (Optional): Pyridine or Triethylamine (0.5 eq) to scavenge HCl.

Protocol 1.2: Hantzsch Cyclization

  • Mixing: In a 250 mL flask, dissolve N-phenylthiourea (20 mmol) in Ethanol (50 mL).

  • Addition: Add 3-chloro-2,4-pentanedione (20 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The sulfur attacks the alkyl chloride (S-alkylation), followed by condensation of the amine with the ketone to close the ring.

  • Precipitation: Cool the reaction mixture to 0°C. The hydrochloride salt of the product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold ethanol.

  • Free Base: Suspend the solid in water and neutralize with ammonium hydroxide to obtain the free base 5-acetyl-2-anilinothiazole.

Workflow Diagram (Hantzsch Method)

Workflow start Start: N-Phenylthiourea + 3-Chloro-2,4-pentanedione step1 Reflux in Ethanol (2-4 Hours) start->step1 check TLC Check: Disappearance of Thiourea step1->check precip Cool to 0°C Precipitate HCl Salt check->precip neutral Neutralize with NH4OH Isolate Free Base precip->neutral

Figure 2: Step-by-step workflow for the high-yield Hantzsch synthesis route.

Comparative Data Analysis

FeatureMethod A: Direct AcylationMethod B: Hantzsch Synthesis
Reagents

+

/

3-Chloro-2,4-pentanedione
Regioselectivity Poor to Moderate (Competes with N-acetyl)Excellent (100% C5-acetyl)
Yield 20 – 45%75 – 90%
Purification Difficult (Separation of isomers)Simple (Precipitation/Recrystallization)
Scalability Low (Lewis acid waste)High (Industrial standard)

Conclusion & Recommendation

For researchers attempting to modify an existing library of 2-anilinothiazoles, Method A using


 in DCE is the most viable reagent-based approach, provided the N-acetyl byproduct can be separated.

However, for drug development campaigns where the target structure is fixed as 5-acetyl-2-anilinothiazole, Method B (Hantzsch Synthesis) is the authoritative standard. It eliminates the regioselectivity risk and provides superior yields.

References

  • Friedel–Crafts Acylation Conditions : Friedel–Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Acylation of Aminothiazoles : Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances. Retrieved from [Link]

  • Regioselectivity in Thiazoles : An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021). Journal of Sulfur Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Anilino-5-Acetylthiazoles

This technical guide is designed for researchers and drug development professionals working with 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone (also known as 5-acetyl-2-(phenylamino)thiazole). This molecule is a critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and drug development professionals working with 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone (also known as 5-acetyl-2-(phenylamino)thiazole).

This molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors, antifungal agents, and adenosine receptor antagonists. Its purification can be challenging due to the formation of "Hantzsch tars" (polymeric byproducts) and the persistence of unreacted phenylthiourea.

Quick Reference Data
PropertySpecificationNotes
Target Molecule 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
Molecular Formula C₁₁H₁₀N₂OS
Typical Impurities N-Phenylthiourea, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-halo carbonyl polymers, elemental sulfur
Solubility Profile High: DMSO, DMF, Hot EthanolModerate: DCM, Ethyl AcetateLow: Water, Hexanes, Diethyl Ether
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)Hygroscopic; protect from light.[1]

Module 1: The Purification Protocol

Workflow Overview

The following flowchart outlines the logic for purifying the crude reaction mixture derived from a standard Hantzsch synthesis (N-phenylthiourea +


-halo-

-dicarbonyl equivalent).

PurificationWorkflow Crude Crude Reaction Mixture (Dark/Tarry Solid) Quench Step 1: Aqueous Quench (Neutralize with NaHCO3) Crude->Quench Pour into ice water Filter Step 2: Filtration & H2O Wash (Remove inorganic salts) Quench->Filter Precipitate forms Trituration Step 3: Solvent Trituration (Cold EtOH or Et2O) Filter->Trituration Dry cake first Check Purity Check (TLC/NMR) Trituration->Check Recryst Step 4: Recrystallization (Hot EtOH/Charcoal) Check->Recryst Minor impurities Column Alternative: Flash Chromatography (DCM:MeOH Gradient) Check->Column Complex mixture/Tars Final Pure Product (>98% HPLC) Check->Final Clean Recryst->Final Column->Final

Figure 1: Decision matrix for the purification of 2-aminothiazole derivatives.

Detailed Methodologies
Method A: Solvent Trituration (Removal of Surface Impurities)

Best for: Removing unreacted starting materials and non-polar tars without significant yield loss.

  • Dry the Crude: Ensure the crude solid obtained from the aqueous quench is fully dried (vacuum oven at 40°C). Moisture interferes with organic washing.

  • Solvent Choice: Use Diethyl Ether or Cold Ethanol (0°C) .

    • Why? The target thiazole is sparingly soluble in these cold solvents, whereas non-polar impurities and some unreacted alpha-haloketones are soluble.

  • Procedure:

    • Place crude solid in a flask.

    • Add cold solvent (5 mL per gram of solid).

    • Sonicate for 5–10 minutes.

    • Filter via Büchner funnel.[2]

    • Critical Check: The filtrate should be colored (yellow/orange), while the filter cake should lighten in color.

Method B: Recrystallization (The Gold Standard)

Best for: Final polishing to >98% purity. Removes "trapped" impurities within the crystal lattice.

  • Solvent System: Ethanol (95% or Absolute) is the primary choice. If the compound is too insoluble, use DMF/Water (1:1) or Acetic Acid .

  • Step-by-Step:

    • Suspend the solid in Ethanol.

    • Heat to reflux (approx. 78°C) with stirring.

    • Titration: Add solvent dropwise until the solid just dissolves.

    • Decolorization (Optional but Recommended): If the solution is dark brown/black, add Activated Charcoal (5% w/w) and stir at reflux for 5 mins. Filter hot through a Celite pad to remove charcoal.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to an ice bath (0–4°C) for 2 hours.

    • Isolation: Filter the crystals and wash with a small amount of ice-cold Ethanol.

Module 2: Troubleshooting Guide

Issue 1: "My product is a sticky black tar."

Diagnosis: This is the "Hantzsch Tar," caused by the polymerization of the


-haloketone precursor or overheating during synthesis.
Solution: 
  • Do not scrape: Do not try to scrape the tar immediately.

  • Dissolution: Dissolve the entire tarry mass in a minimal amount of DCM (Dichloromethane) or Acetone .

  • Adsorption: Add silica gel to the solution (1:1 ratio by weight of tar to silica).

  • Evaporation: Rotovap to dryness. You now have a "dry load."[2]

  • Purification: Load this powder onto a short silica plug. Elute with Hexanes (to remove non-polar tars) followed by EtOAc/Hexanes (1:1) to collect the product.

Issue 2: "I have persistent unreacted Phenylthiourea."

Diagnosis: Phenylthiourea has a high melting point and poor water solubility, making it co-precipitate with your product. Solution:

  • The Acid Wash:

    • Dissolve the crude product in 2M HCl (The thiazole nitrogen will protonate and dissolve; phenylthiourea remains largely insoluble or less soluble).

    • Filter off the undissolved solids (this is your impurity).

    • Neutralize the filtrate with saturated NaHCO₃ or NH₄OH to re-precipitate your pure thiazole.

    • Caution: Perform this on a small scale first to ensure your derivative is stable in acid (the acetyl group is generally stable, but the amide linkage in the "anilino" part is robust).

Issue 3: "Low Yield after Recrystallization."

Diagnosis: You likely used too much solvent or the compound is too soluble in ethanol. Solution:

  • Solvent Switch: Switch to a Solvent/Anti-solvent pair.

    • Dissolve in minimal hot DMF or DMSO .

    • Add Water dropwise until turbidity (cloudiness) persists.

    • Cool effectively.

Module 3: Analytical Validation

How do you know it's pure? Look for these specific NMR markers.

Signal (¹H NMR in DMSO-d₆)Chemical Shift (

)
Diagnostic Value
Thiazole C4-H 8.0 – 8.5 ppm (Singlet)Confirms ring closure. If this is a multiplet or missing, the ring didn't form.
NH (Anilino) 10.5 – 11.0 ppm (Singlet)Broad singlet; disappears with D₂O shake.
Acetyl Methyl (-COCH₃) 2.3 – 2.5 ppm (Singlet)Sharp singlet. Integration must match the aromatic protons (3H).
Impurity: Phenylthiourea ~9-10 ppm (Broad)Look for extra NH signals that don't match the target.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives. ResearchGate. (2022). Retrieved from [Link]

  • Purification of Thiazole Derivatives via Recrystallization.Google Patents (US7408069B2).
  • General Properties of 2-Amino-5-acetylthiazoles. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Anilinothiazole Compounds

Welcome to the technical support center for the purification of 2-anilinothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-anilinothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 2-anilinothiazole compounds?

Recrystallization is a purification technique for solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1] Ideally, the 2-anilinothiazole derivative should be highly soluble in the hot solvent and sparingly soluble at colder temperatures.[2] As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[2][3]

Q2: How do I select an appropriate solvent for my specific 2-anilinothiazole derivative?

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound completely when hot but poorly when cold.[1]

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures .[1]

  • Not react chemically with the 2-anilinothiazole compound.[4]

  • Be sufficiently volatile to be easily removed from the purified crystals.[1]

A general rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[5] Given the aromatic and heterocyclic nature of 2-anilinothiazoles, which also contain an amine group, a range of solvents with varying polarities should be tested.[6]

Q3: What is a two-solvent recrystallization, and when should I use it for 2-anilinothiazole compounds?

A two-solvent, or multi-solvent, recrystallization is employed when a single solvent cannot provide the desired solubility profile.[3][7] This method uses a pair of miscible solvents: one in which the 2-anilinothiazole is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "antisolvent").[7][8] The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation), and then a small amount of the "good" solvent is added to redissolve the precipitate.[7] Slow cooling then induces crystallization. This technique is particularly useful when the compound is either too soluble or not soluble enough in common single solvents.[9]

Q4: Can the acidic or basic nature of 2-anilinothiazoles be used to my advantage during purification?

Yes. The amine group in 2-anilinothiazoles provides a basic handle that can be exploited.[5][6] If you have acidic impurities, you can dissolve your crude product in an organic solvent and wash it with an aqueous basic solution to remove them. Conversely, to remove basic impurities, an acidic wash can be used. For the compound itself, it's possible to crystallize it as a salt. For instance, an amine can be protonated by extraction with an acid like HCl to form a hydrochloride salt, which may have different crystallization properties than the free base.[5]

Troubleshooting Guide

Issue: My 2-anilinothiazole compound is "oiling out" instead of forming crystals.

This occurs when the compound comes out of the solution as a liquid rather than a solid.

  • Possible Cause 1: Supersaturation or rapid cooling. The solution may be too concentrated, or it may have been cooled too quickly.[9]

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.[10][11] Leaving the flask on a cooling hot plate can facilitate gradual cooling.[11]

  • Possible Cause 2: High concentration of impurities. Impurities can depress the melting point of the solid, causing it to separate as an oil.

    • Solution: If the solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.[9] A preliminary purification step, such as passing the crude material through a small plug of silica, might be necessary.[9]

Issue: No crystals are forming, even after the solution has cooled.
  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[11] The solution is not saturated enough for crystals to form.

    • Solution: If you have not disposed of the mother liquor, you can test for excess compound by dipping a glass stirring rod into the solution and allowing the solvent to evaporate.[10] A significant residue indicates a large amount of the compound remains dissolved.[10] To remedy this, boil off some of the solvent to increase the concentration and then allow it to cool again.[10][11]

  • Possible Cause 2: The solution is supersaturated but lacks a nucleation site.

    • Solution 1: Scratch the flask. Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[9][11] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • Solution 2: Add a seed crystal. If you have a small amount of the pure 2-anilinothiazole compound, add a tiny crystal to the cooled solution.[8][9] This will act as a template for further crystallization.

Issue: The recovery of my purified 2-anilinothiazole is very low.
  • Possible Cause 1: Using an excessive amount of solvent. As mentioned above, this will result in a significant portion of your compound remaining in the mother liquor.[9][10]

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the solid.[1][9] You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling for a second crop of crystals, though this second crop may be less pure.[9]

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature. Using an ice bath can help to maximize crystal formation.[9] If the yield is still low, you may need to select a different solvent or a two-solvent system where the compound's solubility is lower at cold temperatures.[9]

Issue: The final crystals are still colored.
  • Possible Cause 1: Colored impurities were not effectively removed.

    • Solution: Add activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb many colored impurities. Use a small amount, as excessive use can also adsorb your desired product.

  • Possible Cause 2: The crystals formed too quickly. Rapid crystal growth can trap impurities within the crystal lattice.[10]

    • Solution: Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly. This encourages the formation of larger, purer crystals.[10]

Recommended Recrystallization Solvents for 2-Anilinothiazole Compounds

The optimal solvent will depend on the specific substituents on the aniline and thiazole rings. Experimental screening is always recommended.

Solvent/Solvent SystemPolarityTypical Use Case for 2-Anilinothiazoles
EthanolPolarA good starting point for many moderately polar 2-anilinothiazole derivatives. Often used in syntheses of these compounds.[12][13][14]
MethanolPolarSimilar to ethanol, can be effective for more polar derivatives.[15]
AcetonePolarA versatile solvent that can be used alone or in combination with a non-polar solvent like hexanes.[5]
Ethyl Acetate (EtOAc)Mid-PolarUseful for compounds with intermediate polarity. Often used in combination with hexanes.[5]
Tetrahydrofuran (THF)Mid-PolarCan be a good solvent for dissolving the compound, often used in a two-solvent system with an antisolvent like hexanes or water.[12][15]
Hexanes/Ethyl AcetateVariableA common two-solvent system. The compound is dissolved in a minimal amount of hot EtOAc, and hexanes are added to induce crystallization.[5]
Dichloromethane/MethanolVariableA potential two-solvent system for more polar compounds that are difficult to crystallize from alcohols alone.[9]
WaterVery PolarGenerally, 2-anilinothiazoles have low water solubility.[16][17] However, for derivatives with highly polar functional groups or for crystallizing salts, it can be useful, often in combination with a polar organic solvent like ethanol.[5][15]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-anilinothiazole compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[1]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals in an oven or under a vacuum to remove any residual solvent.[1]

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude 2-anilinothiazole in the minimum amount of the hot "good" solvent.[7]

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes persistently cloudy.[7]

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Visual Guides

Recrystallization Workflow

Recrystallization_Workflow start_end start_end process process decision decision output output issue issue start Start: Crude 2-Anilinothiazole dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes hot_filter Hot Filtration is_colored->hot_filter No add_charcoal->hot_filter cool Cool Slowly hot_filter->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshoot: - Too much solvent? - Need seed crystal? crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end Solvent_Selection cluster_hot Hot Solvent cluster_cold Cold Solvent compound compound solvent solvent impurity impurity condition condition result result compound_hot 2-Anilinothiazole (High Solubility) dissolved Homogeneous Solution compound_hot->dissolved impurity_hot Impurities (Remain Soluble) impurity_hot->dissolved crystals Pure Crystals Form dissolved->crystals Cooling compound_cold 2-Anilinothiazole (Low Solubility) impurity_cold Impurities (Stay in Solution) crystals->compound_cold

Caption: Ideal solubility behavior for compound and impurities during recrystallization.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Industrial & Engineering Chemistry Research. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Solubility of Things. (n.d.). 2-Aminothiazole. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • HETEROCYCLES. (2012, June 22). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. [Link]

  • PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Various methods for the synthesis of 2-aminothiazoles. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]

Sources

Troubleshooting

Technical Guide: Overcoming Solubility & Aggregation Issues of Anilinothiazoles in Biological Assays

Introduction: The Anilinothiazole Paradox Anilinothiazoles are a privileged scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., Dasatinib). However, they present a distinct "solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anilinothiazole Paradox

Anilinothiazoles are a privileged scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., Dasatinib). However, they present a distinct "solubility paradox": their planar, aromatic structure—essential for fitting into the ATP-binding pocket—confers high lipophilicity (LogP > 3) and poor aqueous solubility.

In biological assays, this leads to two distinct failure modes:

  • Macroscopic Precipitation: The compound "crashes out" of solution, reducing the effective concentration and causing false negatives.

  • Colloidal Aggregation: The compound forms sub-micromolar colloidal particles that sequester enzymes, leading to false positives (promiscuous inhibition).[1]

This guide provides a self-validating workflow to diagnose, resolve, and prevent these issues.

Diagnostic Workflow: Is it Solubility or Aggregation?

Before optimizing solvents, you must determine if your compound is insoluble (precipitating) or aggregating. Aggregators often appear soluble to the naked eye but inhibit targets non-specifically.

The "Shoichet" Diagnostic Protocol

Based on the foundational work of Brian Shoichet (UCSF) on promiscuous inhibitors.

Diagnostic StepObservationInterpretationAction
1. Visual Inspection Turbidity or visible particlesMacroscopic PrecipitationGo to Module 3 (Solubility)
2. Detergent Sensitivity IC50 increases >10x with 0.01% Triton X-100Colloidal AggregationGo to Module 4 (Aggregation)
3. Centrifugation Activity lost after spinning (15k x g, 20 min)Aggregates spun downUse Dispersing Agents
4. Hill Slope Slope > 2.0 (Steep curve)Cooperative binding (Aggregation)Re-evaluate formulation

Module: Solubility & Solvent Engineering

The "Solvent Shift" Error

A common error is serially diluting anilinothiazoles in aqueous buffer. This causes immediate nucleation.

  • Incorrect: 10 mM DMSO Stock

    
     Buffer Dilution 1 
    
    
    
    Buffer Dilution 2.
  • Correct: 10 mM DMSO Stock

    
     DMSO Dilution 1 
    
    
    
    DMSO Dilution 2
    
    
    Final "Jump" to Buffer.
Protocol A: The "Intermediate Dilution" Method

Use this protocol to maintain thermodynamic solubility during assay setup.

  • Stock Prep: Dissolve anilinothiazole to 10 mM in 100% anhydrous DMSO.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO (e.g., 3-fold series).

  • Intermediate Step: Transfer 1

    
    L of each DMSO point into 19 
    
    
    
    L of buffer in a polypropylene intermediate plate (20x dilution, 5% DMSO). Mix immediately.
  • Final Transfer: Transfer 5

    
    L from the intermediate plate to 45 
    
    
    
    L of assay mix (Final DMSO: 0.5%).
Advanced Formulation: Cyclodextrins

If DMSO < 1% is toxic to your specific cell line (e.g., primary neurons), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Mechanism: The thiazole hydrophobic core sits inside the CD torus; the hydrophilic exterior interacts with water.

  • Recipe: Prepare a 20% (w/v) HP-

    
    -CD stock in water. Use this as the diluent for your compound instead of pure buffer.
    

Module: Overcoming Colloidal Aggregation

Anilinothiazoles are notorious "aggregators." They form particles (100–1000 nm) that adsorb proteins. This is the #1 cause of false positive hits in kinase screens.

Protocol B: Detergent-Based Counter-Screen

To validate that your inhibition is specific (lock-and-key) and not due to aggregation (sequestration), you must run a detergent control.

Reagents:

  • Non-ionic detergent: Triton X-100 or Tween-80.

  • Concentration: 0.01% to 0.1% (v/v).

Procedure:

  • Run the kinase assay under standard conditions.

  • Run a parallel arm with freshly prepared buffer containing 0.01% Triton X-100 .

  • Analysis:

    • If IC50 remains stable (within 2-3 fold): True Inhibitor.

    • If IC50 vanishes (activity lost) or shifts >10-fold: Aggregator Artifact.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for handling anilinothiazoles in bioassays.

SolubilityLogic Start Compound: Anilinothiazole Issue: Low Activity or High Noise CheckDLS Step 1: Check Aggregation (DLS or Detergent Test) Start->CheckDLS IsAgg Is it Aggregating? CheckDLS->IsAgg TrueAgg Result: Colloidal Aggregation (False Positive Risk) IsAgg->TrueAgg Yes (Detergent sensitive) SolubilityIssue Result: Precipitation (False Negative Risk) IsAgg->SolubilityIssue No (Visible precipitate) ActionAgg Action: Add 0.01% Triton X-100 or Tween-20 to Assay Buffer TrueAgg->ActionAgg ActionSol Action: Optimize Solvent System SolubilityIssue->ActionSol SolventChoice Cell-Based or Biochemical? ActionSol->SolventChoice Biochem Biochemical: Use Intermediate Dilution (Keep DMSO constant) SolventChoice->Biochem CellBased Cell-Based: Replace DMSO with HP-beta-Cyclodextrin SolventChoice->CellBased

Caption: Decision tree for distinguishing colloidal aggregation from solubility crashes, with specific formulation remedies for biochemical vs. cellular assays.

Troubleshooting FAQs

Q1: My compound works in the enzymatic assay but shows no activity in cells. Is this a permeability or solubility issue?

  • Diagnosis: It could be the "Serum Effect." Albumin in cell media (FBS) binds lipophilic anilinothiazoles, reducing the free drug concentration.

  • Fix: Measure the IC50 in media with reduced serum (e.g., 1% FBS) vs. standard (10% FBS) to quantify the shift. If the shift is large, your compound is likely highly protein-bound, not insoluble.

Q2: Why does my IC50 curve look like a steep cliff (Hill Slope > 5)?

  • Cause: This is a hallmark of phase separation .[2] The compound is precipitating at high concentrations, causing a sudden loss of signal that mimics inhibition.

  • Fix: Check the compound by Dynamic Light Scattering (DLS) at the top concentration. If particles are detected, lower the top concentration or increase the DMSO percentage (if the assay tolerates it).

Q3: Can I use DMSO for long-term storage of anilinothiazoles?

  • Warning: While common, DMSO is hygroscopic. Absorbed water can cause anilinothiazoles to precipitate inside the stock tube over time.

  • Protocol: Store stocks in small, single-use aliquots at -80°C. Do not freeze-thaw more than 3 times.

Q4: I suspect my compound is a PAIN (Pan-Assay Interference Compound). How do I confirm?

  • Test: Run the compound against an unrelated enzyme (e.g., Trypsin or AmpC beta-lactamase). If it inhibits these unrelated targets with a similar IC50, it is a non-specific aggregator/PAIN.

References

  • Shoichet, B. K. (2006). Screening in a spirit of false hope. Nature, 443(7111), 524.

  • Irwin, J. J., et al. (2015).[1][3] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087.[3]

  • Assay Guidance Manual. (2012). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

Abstract: This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-anilino-1,3-thiazol-5-yl)-1-ethanone, a heterocyclic compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-anilino-1,3-thiazol-5-yl)-1-ethanone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will dissect the theoretical basis for its spectral features, present a validated experimental protocol for data acquisition, and compare its spectrum with structurally related analogues to provide a comprehensive understanding of its molecular architecture. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

The Structural and Spectroscopic Landscape

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone is a multi-functionalized molecule featuring three key substructures: an aniline ring, a 1,3-thiazole heterocycle, and an acetyl group. Each of these components contributes a unique set of signals to the ¹H NMR spectrum, the analysis of which allows for unambiguous structural confirmation. The utility of this compound often lies in its role as a versatile synthetic intermediate for more complex bioactive molecules, particularly those with antimicrobial or anti-inflammatory properties.[1][2]

The power of ¹H NMR spectroscopy lies in its ability to probe the chemical environment of each proton within a molecule. The chemical shift (δ) of a proton is highly sensitive to the local electron density, which is modulated by the electronegativity of adjacent atoms and the anisotropic effects of nearby π-systems.[3][4]

Below is a diagram illustrating the distinct proton environments within the target molecule.

Caption: Key proton environments in the target molecule.

Predicted ¹H NMR Spectral Features

A predictive analysis based on established chemical shift principles provides a framework for interpreting the experimental spectrum.

  • Aniline Protons (H_ortho, H_meta, H_para): These protons will appear in the aromatic region, typically between δ 6.5-8.0 ppm.[5] The electron-donating nature of the nitrogen atom influences these shifts. The substitution pattern on the aniline ring by the thiazole moiety will lead to a complex multiplet structure due to spin-spin coupling.

  • Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature.[6][7] It is often observed as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. In a solvent like DMSO-d₆, which forms hydrogen bonds, this peak is more distinct and can appear downfield, often above δ 8.0 ppm.[8][9]

  • Thiazole Proton (C4-H): The lone proton on the thiazole ring is expected to be a singlet, as it lacks adjacent proton neighbors for coupling. Its chemical shift is influenced by the electronic nature of both the anilino group at C2 and the acetyl group at C5. Literature on similar thiazole derivatives suggests this proton will resonate in the aromatic region, likely between δ 7.0-8.5 ppm.[9][10][11][12]

  • Acetyl Protons (CH₃): The three protons of the methyl group are magnetically equivalent and will appear as a sharp singlet. The adjacent electron-withdrawing carbonyl group deshields these protons, shifting them downfield compared to a standard alkane methyl group. Their expected chemical shift is in the range of δ 2.1-2.7 ppm.[5]

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data is contingent upon a robust and well-justified experimental methodology. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) weigh 1. Weigh Sample (5-10 mg of compound) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve Rationale: Sufficient concentration for good signal-to-noise. vortex 3. Ensure Homogeneity (Vortex/sonicate until clear) dissolve->vortex Rationale: DMSO-d₆ is chosen to prevent exchange of the labile NH proton with deuterium and to solubilize the compound. transfer 4. Transfer to NMR Tube (Use a clean, high-precision tube) vortex->transfer Rationale: A homogeneous solution prevents line broadening. insert 5. Insert Sample & Lock (Lock on deuterium signal of DMSO-d₆) transfer->insert shim 6. Shim Spectrometer (Optimize magnetic field homogeneity) insert->shim Rationale: Locking ensures field stability; shimming maximizes resolution. acquire 7. Acquire Spectrum (Pulse sequence: zg30, 16-32 scans) shim->acquire Rationale: Multiple scans improve signal-to-noise ratio (S/N ∝ √scans). process 8. Process Data (Fourier transform, phase correction, baseline correction, integration) acquire->process Rationale: Standard processing steps to convert raw FID to interpretable spectrum.

Caption: Workflow for ¹H NMR data acquisition.

Comparative Spectral Analysis

To fully appreciate the spectral features of 1-(2-anilino-1,3-thiazol-5-yl)-1-ethanone, it is instructive to compare its ¹H NMR data with that of simpler, related structures. This comparison highlights the influence of each substituent on the chemical shifts of neighboring protons.

Data Summary Table

The following table summarizes the expected ¹H NMR data for the target compound and provides experimental data for two key analogues: Aniline and 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.

CompoundProton EnvironmentPredicted/Observed δ (ppm)MultiplicityIntegrationReference(s)
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone (Target) Acetyl CH₃~ 2.5Singlet (s)3H[5]
Anilino (o, m, p)~ 7.0 - 7.8Multiplet (m)5H[12][13]
Thiazole H-4~ 8.0Singlet (s)1H[9][10]
Anilino NH> 9.0 (in DMSO-d₆)Broad s (br s)1H[6][8]
Aniline (Analogue 1) Amino NH₂~ 3.5 (in CDCl₃)Broad s (br s)2H[14]
Aromatic H (o,p)~ 6.7 - 6.8Multiplet (m)3H[13][14]
Aromatic H (m)~ 7.2Multiplet (m)2H[13][14]
1-(2-Amino-4-methylthiazol-5-yl)ethanone (Analogue 2) Methyl CH₃ (C4)~ 2.5Singlet (s)3H[15]
Acetyl CH₃~ 2.4Singlet (s)3H[15]
Amino NH₂~ 8.9 - 9.1 (in DMSO-d₆)Broad s (br s)2H[15]
Discussion of Comparative Data
  • Effect of the Phenyl Group: Comparing the target molecule to Analogue 2 (the 2-amino-thiazole derivative) reveals the most significant difference: the presence of the aniline ring protons (δ ~7.0-7.8 ppm) instead of the simple amino protons. Furthermore, the electronic properties of the anilino group will subtly influence the chemical shift of the thiazole H-4 proton compared to a simple 2-amino substituent.

  • Downfield Shift of the NH Proton: In Aniline (Analogue 1), the NH₂ protons appear around δ 3.5 ppm in a non-hydrogen bonding solvent like CDCl₃.[14] In our target molecule, when analyzed in DMSO-d₆, the single NH proton is expected to be significantly downfield (> 9.0 ppm). This is due to two factors: the hydrogen bonding with the DMSO solvent and the delocalization of the nitrogen lone pair into both the phenyl and thiazole ring systems, which reduces its shielding. This downfield shift is a characteristic feature of secondary anilines attached to heterocyclic systems.[8][13]

  • The Acetyl Group Signature: The acetyl group's singlet at ~2.5 ppm is a highly reliable and consistent signal. Its presence and integration (3H) provide immediate confirmation of this moiety. Its chemical shift remains relatively constant across different 5-acetyl-thiazole derivatives, as seen by comparing the target molecule's predicted value with the data for Analogue 2.[15]

Conclusion

The ¹H NMR spectrum of 1-(2-anilino-1,3-thiazol-5-yl)-1-ethanone provides a rich tapestry of information that, when methodically analyzed, confirms its molecular structure with high fidelity. The key diagnostic signals include a sharp 3H singlet for the acetyl group around δ 2.5 ppm, a complex 5H multiplet in the aromatic region for the aniline protons, a lone 1H singlet for the thiazole proton, and a characteristic broad 1H singlet for the NH proton, which is best observed in DMSO-d₆. By comparing this spectral data with simpler analogues, the electronic and structural contributions of each substituent can be clearly understood. This guide provides the theoretical foundation and practical methodology for researchers to confidently use ¹H NMR spectroscopy in the characterization of this important class of heterocyclic compounds.

References

  • ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and... Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PMC. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-(2-amino-1,3-thiazol-5-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Taylor & Francis Online. (2007, June 11). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments. Retrieved from [Link]

  • Pharmaceutical Chemistry Journal. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of compounds 1-2, and their key 2D NMR correlations. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl).... Retrieved from [Link]ouci.dntb.gov.ua/en/works/CNpGqW7p/)

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Anilinothiazoles

Executive Summary This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of anilinothiazoles , a critical scaffold in kinase inhibitors and antimicrobial drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of anilinothiazoles , a critical scaffold in kinase inhibitors and antimicrobial drug discovery. We analyze the divergent behaviors observed under Electrospray Ionization (ESI-CID) versus Electron Ionization (EI) , providing researchers with diagnostic ion signatures required for structural elucidation and metabolite identification.

Part 1: The Comparative Landscape (ESI-CID vs. EI)

The choice of ionization method dictates the fragmentation pathway. Anilinothiazoles, possessing both a basic thiazole nitrogen and a secondary amine bridge, exhibit distinct behaviors depending on whether the precursor is an even-electron protonated species (


) or an odd-electron radical cation (

).
Comparative Performance Table
FeatureESI-MS/MS (Collision Induced Dissociation)EI-MS (Electron Impact)
Precursor State Even-electron cation

Odd-electron radical cation

Energy Regime Low energy (tunable collision energy)High energy (70 eV standard)
Primary Mechanism Charge-remote and charge-directed fragmentation; Neutral losses.Radical-site initiation; Alpha-cleavage; Extensive skeletal rearrangement.
Diagnostic Utility Ideal for LC-MS metabolite profiling and soft-spot identification.Ideal for library matching (NIST) and identifying isomeric substitutions.
Key Limitation May lack "fingerprint" fragments at low collision energies.Molecular ion (

) often weak or absent due to instability.

Part 2: Mechanistic Deep Dive & Diagnostic Ions

Structural Logic

The anilinothiazole scaffold consists of a phenyl ring connected via a secondary amine (-NH-) to the C2 position of a thiazole ring.

  • Protonation Site (ESI): The endocyclic nitrogen of the thiazole ring is the most basic site (

    
     for thiazole vs 
    
    
    
    for aniline).
  • Charge Localization (EI): The radical typically localizes on the aromatic systems or the sulfur atom.

Primary Fragmentation Pathways (ESI-CID)

Under ESI-MS/MS conditions, fragmentation is driven by the mobility of the added proton.[1]

  • Pathway A: Exocyclic C-N Bond Cleavage The most characteristic cleavage occurs at the bridge between the aniline and the thiazole.

    • Mechanism:[1][2][3][4][5] Proton transfer to the bridging nitrogen weakens the C2-NH bond.

    • Result: Formation of the 2-aminothiazole cation and neutral phenyl species, or conversely, the aniline cation (if substituents increase aniline basicity).

  • Pathway B: Thiazole Ring Disintegration (RDA-like) Retro-Diels-Alder (RDA) reactions are common in heterocycles.

    • Mechanism:[1][2][3][4][5] Cleavage of the C-S and C-N bonds within the thiazole ring.

    • Diagnostic Loss: Loss of HCN (27 Da) and CS (44 Da) or HCS (45 Da).

  • Pathway C: Substituent-Driven Losses

    • Halogens: Characteristic isotopic patterns (Cl, Br) are preserved in daughter ions.

    • Alkyl Groups: McLafferty rearrangements are observed if alkyl chains

      
       are present on the aniline ring.
      
Diagnostic Ion Table
Fragment Structurem/z (approx)OriginSignificance

VariableParentHigh stability in ESI; Base peak.

~101 (unsub)C-N Bridge CleavageConfirms the thiazole core integrity.

~93 (unsub)C-N Bridge CleavageConfirms the aniline moiety (more common in EI).

M - 27Thiazole RingDiagnostic for 1,3-azoles.

M - 33Thiazole RingIndicative of C-S bond scission.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the protonated parent molecule to its diagnostic fragments.

FragmentationMechanism Parent Protonated Anilinothiazole [M+H]+ Intermediate H-Shift / Isomerization Parent->Intermediate Collisional Activation Frag_Aminothiazole 2-Aminothiazole Cation (Diagnostic Core) Intermediate->Frag_Aminothiazole C(2)-N Bond Scission Frag_Aniline Substituted Aniline (Neutral Loss) Intermediate->Frag_Aniline Neutral Loss Frag_RDA Thiazole Ring Opening [M+H - HCN]+ Intermediate->Frag_RDA Loss of HCN (27 Da) Frag_S_Loss Desulfurization [M+H - SH/CS]+ Intermediate->Frag_S_Loss C-S Bond Cleavage

Figure 1: ESI-CID fragmentation pathways of protonated anilinothiazoles. The primary pathway (Blue) involves cleavage of the exocyclic amine bridge.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these fragmentation patterns, use the following LC-MS/MS workflow. This protocol includes built-in validation steps to ensure data integrity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water (

    
    ).
    
  • Modifier: Add 0.1% Formic Acid (v/v) to promote protonation (

    
    ).
    
LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is critical to observe both labile losses and core skeletal fragmentation.

Validation Workflow (The "Check-Engine" Light)
  • Step A (Blank): Inject solvent blank. Requirement: No peaks >1% of analyte intensity at target RT.

  • Step B (Isotopic Check): Verify the

    
     isotope peak (~4.4% abundance relative to 
    
    
    
    ). Requirement: If this ratio deviates >10%, the sulfur ring may have degraded or opened prior to MS analysis.
  • Step C (Mass Accuracy): Calibrate internal standard. Requirement: Mass error < 5 ppm.

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in ACN:H2O) Ionization ESI Source (+3.5 kV) Sample->Ionization Infusion/LC Filter Quadrupole Selection (Precursor Isolation) Ionization->Filter [M+H]+ Collision Collision Cell (N2 Gas, 10-40 eV) Filter->Collision Isolation Detector TOF/Orbitrap (Fragment Detection) Collision->Detector Fragments

Figure 2: Step-by-step LC-MS/MS data acquisition workflow for structural characterization.

References

  • Gross, J. H. (2011).[1] Mass Spectrometry: A Textbook. Springer Berlin Heidelberg.[1] (Fundamental principles of ESI vs EI fragmentation).

  • Mohamed, M. et al. (2006).[2] Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry, Section B. (Specific fragmentation of thiazole derivatives).

  • Orelli, L. R., et al. (2006).[6] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. (Comparative methodology for heterocyclic amines).

  • NIST Mass Spectrometry Data Center. (Standard EI fragmentation patterns for thiazoles).

Sources

Validation

Technical Comparison: Thermal Properties &amp; Purity Profiling of 2-Phenylamino-5-acetylthiazole Scaffolds

This guide provides a technical comparison and characterization framework for 2-phenylamino-5-acetylthiazole and its primary structural analogs. Editorial Note: In industrial and medicinal chemistry contexts, "2-phenylam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization framework for 2-phenylamino-5-acetylthiazole and its primary structural analogs.

Editorial Note: In industrial and medicinal chemistry contexts, "2-phenylamino-5-acetylthiazole" almost exclusively refers to the 4-methyl derivative (2-phenylamino-4-methyl-5-acetylthiazole , CAS 31609-42-4). The non-methylated 4-H variant is synthetically unstable and rarely isolated. This guide focuses on the stable 4-methyl bioactive scaffold used in drug discovery (e.g., KAS I inhibitors).

Executive Summary

2-Phenylamino-4-methyl-5-acetylthiazole is a trisubstituted thiazole scaffold valued for its rigidity and hydrogen-bonding capability in kinase and enzyme inhibition (e.g., E. coli KAS I).

For researchers, the melting point (MP) serves as a critical rapid-purity indicator. While the N-phenylated target compound has a variable melting range depending on crystal polymorphs and solvation, its primary precursor (2-amino-4-methyl-5-acetylthiazole) possesses a distinct, high-temperature melting point (~270°C) that serves as the "Gold Standard" for validating the scaffold's core integrity before N-functionalization.

Comparative Analysis: Target vs. Precursor vs. Analogs

The following table contrasts the thermal and physical properties of the target compound against its synthetic precursor and a structural analog.

FeatureTarget Compound Primary Precursor (Reference) Structural Analog
Compound Name 2-Phenylamino-4-methyl-5-acetylthiazole 2-Amino-4-methyl-5-acetylthiazole 2-Amino-4-phenylthiazole
CAS Number 31609-42-4 30748-47-1 2010-06-2
Structure Thiazole core, 5-acetyl, 4-methyl, 2-anilinoFree amine at pos 2; 5-acetyl, 4-methylFree amine at pos 2; 4-phenyl (No acetyl)
Melting Point ~168–205 °C (Range varies by polymorph/solvate)*268–272 °C (dec.) 149–153 °C
Solubility DMSO, DMF, warm EthanolDMSO, dilute acidEthanol, Methanol
Key Spectral Feature IR: C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹)IR: NH₂ doublet (3300/3150 cm⁻¹)UV: λmax ~260 nm
Primary Utility Bioactive Lead (KAS I Inhibitor)Scaffold Synthesis IntermediateHeterocyclic Building Block

*Note: The Target Compound's MP is often unreported in commercial catalogs due to polymorphic variability. The Precursor's MP is the most reliable quality control metric for the thiazole ring formation.

Experimental Protocol: Synthesis & Characterization

A. Synthesis Workflow (Hantzsch Thiazole Synthesis)

The synthesis utilizes the condensation of an


-halo-1,3-diketone with a thiourea. This reaction is highly regioselective.
  • Reagents:

    • Substrate A: 3-Chloro-2,4-pentanedione (or 3-bromo derivative).

    • Substrate B: N-Phenylthiourea (for Target) OR Thiourea (for Precursor).

    • Solvent: Ethanol (anhydrous).

    • Base: Pyridine or Triethylamine (catalytic).[1]

  • Procedure:

    • Step 1: Dissolve 1.0 eq of N-Phenylthiourea in Ethanol at 50°C.

    • Step 2: Dropwise add 1.1 eq of 3-Chloro-2,4-pentanedione.

    • Step 3: Reflux for 2–4 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 3:1).

    • Step 4: Cool to room temperature. Pour into ice water.

    • Step 5: Neutralize with 10% NaHCO₃ to precipitate the free base.

    • Step 6: Recrystallize from Ethanol/DMF.

B. Melting Point Determination (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Ramp Rate: 10°C/min to 150°C, then 1°C/min.

  • Observation:

    • Precursor: Watch for darkening (decomposition) near 265°C before sharp melt at 268°C.

    • Target: Watch for "sweating" (solvent loss) around 140°C if not fully dried; clear melt expected >160°C.

C. Visualizing the Synthesis & Logic

G Start1 3-Chloro-2,4-pentanedione (Electrophile) Intermediate Intermediate (Thioimidate) Start1->Intermediate S-Alkylation Start2 N-Phenylthiourea (Nucleophile) Start2->Intermediate Cyclization Cyclization & Dehydration (- H2O, - HCl) Intermediate->Cyclization Reflux/EtOH Product 2-Phenylamino-4-methyl-5-acetylthiazole (Target) Cyclization->Product QC QC: Melting Point Check Product->QC Expected: >160°C

Figure 1: Hantzsch synthesis pathway for the target compound, highlighting the critical cyclization step.

Causality & Discussion: Why This Matters

The "Methyl Effect" on Stability

Users often search for "2-phenylamino-5-acetylthiazole" (missing the 4-methyl). Without the methyl group at position 4, the precursor would require 3-chloro-3-oxopropanal , which is chemically unstable. The 4-methyl group (derived from acetylacetone) provides necessary steric bulk and prevents ring opening, contributing to the high melting point of the precursor (272°C) by enabling efficient crystal packing.

Hydrogen Bonding Network
  • Precursor (2-Amino): The free

    
     group acts as both a strong donor and acceptor, creating a tight intermolecular network. This explains the extremely high MP (268–272°C).
    
  • Target (2-Phenylamino): The N-phenyl group disrupts this tight packing due to steric hindrance and introduces rotational freedom. Consequently, the melting point drops significantly (typically <210°C) compared to the free amine.

Purity Self-Validation

If your synthesized target melts below 150°C , it is likely contaminated with unreacted N-phenylthiourea (MP ~153°C) or sulfur byproducts . A sharp melt >160°C is a strong indicator of successful cyclization and purification.

References

  • Sigma-Aldrich. 5-Acetyl-2-amino-4-methylthiazole, 97% Product Sheet. (Accessed 2024). Link

  • PubChem. 2-Amino-4-methyl-5-acetylthiazole (Compound Summary). National Library of Medicine. Link

  • Smolecule. 2-Phenylamino-4-Methyl-5-Acetyl Thiazole Structure & Data. Link

  • Mishra, H. et al. "Structure-based biophysical screening revealed a novel synthetic small molecule, 2-phenylamino-4-methyl-5-acetylthiazole, that binds to Escherichia coli KAS I." ResearchGate. Link

  • Thermo Scientific. 2-Amino-4-phenylthiazole Characterization. Link

Sources

Comparative

High-Performance Liquid Chromatography of 2-Anilinothiazoles: Retention Behavior &amp; Method Optimization

Executive Summary: The Analytical Challenge 2-Anilinothiazoles are a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Anilinothiazoles are a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, their analysis presents a distinct chromatographic challenge: the basicity of the secondary amine often leads to severe peak tailing on traditional C18 columns due to silanol interactions, while their aromatic complexity requires specific selectivity often missing in alkyl-only phases.

This guide objectively compares the retention behavior and separation efficiency of 2-anilinothiazole derivatives using Traditional C18 Methodologies versus Aromatic-Selective (Phenyl-Hexyl) Methodologies . We provide experimental protocols, retention data, and mechanistic insights to optimize your purity analysis and lipophilicity (LogP) determination.

The Chemistry & Chromatographic Mechanisms[1][2][3][4][5][6][7]

To master the retention time (


) of these derivatives, one must understand the competing forces inside the column.
The "Silanol Trap" (Why your peaks tail)

2-Anilinothiazoles possess a secondary amine bridging the thiazole and phenyl rings. At neutral pH, this nitrogen can protonate. On standard silica-based C18 columns, residual silanols (


) act as weak cation exchangers.
  • Result: The protonated amine binds electrostatically to the silanol, causing peak tailing and variable retention times.

  • Solution: Use of "End-capped" columns or low-pH mobile phases (pH < 3) to suppress silanol ionization.

The Interaction (The Alternative Approach)

While C18 relies solely on hydrophobic dispersion forces, Phenyl-Hexyl or Biphenyl phases offer an additional retention mechanism:


 stacking.
  • Mechanism: The electrons in the stationary phase's phenyl ring interact with the aromatic systems of the 2-anilinothiazole.

  • Benefit: This provides orthogonal selectivity, often separating derivatives that co-elute on C18 based on subtle electronic differences (e.g.,

    
     vs 
    
    
    
    substitution).
Visualization: Interaction Mechanisms

The following diagram illustrates the competing interactions governing retention.

G cluster_C18 Traditional C18 Phase cluster_Phenyl Phenyl-Hexyl Phase (Alternative) Analyte 2-Anilinothiazole (Analyte) C18_Ligand C18 Alkyl Chain (Hydrophobic) Analyte->C18_Ligand Van der Waals (Primary Retention) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing) Phenyl_Ligand Phenyl Ring (Pi-Electron Cloud) Analyte->Phenyl_Ligand Pi-Pi Stacking (Enhanced Selectivity)

Figure 1: Mechanistic comparison of analyte interactions. Note the secondary "Pi-Pi" pathway available in Phenyl phases which is absent in C18.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared the performance of a standard Octadecyl (C18) protocol against a Phenyl-Hexyl protocol for a library of substituted 2-anilinothiazoles.

Experimental Conditions
ParameterMethod A: Traditional (Baseline) Method B: Aromatic Selective (Alternative)
Column C18 End-capped (

mm, 5µm)
Phenyl-Hexyl (

mm, 5µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate (pH 3.5)
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN)
Gradient 50-90% B over 10 min40-80% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Performance Data

Data represents average retention times (


) for 2-(4-substituted-anilino)-4-phenylthiazole derivatives.
Substituent (R)LogP (Calc)

(min) - Method A (C18)

(min) - Method B (Phenyl)
Observation
-H (Parent) 3.24.55.2Phenyl phase shows higher retention due to

-stacking.
-OH (Para) 2.83.13.4Polar group reduces

in both; tailing observed in Method A.
-CH3 (Para) 3.75.86.5Hydrophobic shift clear in both methods.
-Cl (Para) 4.06.98.1Critical: Method B resolves Cl from Br analogs better than A.
-NO2 (Para) 3.14.27.8Selectivity Flip: Nitro group interacts strongly with Phenyl phase, drastically increasing retention despite low LogP.
Verdict
  • Method A (C18/MeOH): Adequate for general lipophilicity screening. However, peak symmetry for the -OH and -NH2 derivatives was poor (

    
    ) due to silanol activity.
    
  • Method B (Phenyl/ACN): Superior for structural elucidation. The "Selectivity Flip" observed with electron-withdrawing groups (like

    
    ) allows for easier separation of metabolic byproducts. Peak symmetry was excellent (
    
    
    
    ) due to the Ammonium Formate buffer.

Detailed Experimental Protocol (Self-Validating)

To reproduce the optimized Method B , follow this step-by-step workflow. This protocol includes "Checkpoints" to ensure system suitability.

Step 1: Buffer Preparation
  • Dissolve

    
     of Ammonium Formate in 
    
    
    
    of HPLC-grade water.
  • Adjust pH to

    
     using Formic Acid.
    
  • Dilute to

    
     and filter through a 
    
    
    
    membrane.
    • Checkpoint: If pH > 3.8, peak tailing will increase for amino-derivatives.

Step 2: Sample Preparation
  • Weigh

    
     of the 2-anilinothiazole derivative.
    
  • Dissolve in

    
     of Mobile Phase B (ACN) . Do not use pure water as solubility is low.
    
  • Sonicate for 5 minutes.

  • Dilute 1:10 with Mobile Phase A (Buffer) to match initial gradient conditions.

Step 3: Gradient Execution
  • T=0 min: 40% B

  • T=10 min: 80% B

  • T=12 min: 80% B (Wash)

  • T=12.1 min: 40% B (Re-equilibration)

  • T=15 min: Stop

    • Checkpoint: Ensure column pressure is stable (< 2000 psi). Fluctuating pressure indicates precipitation in the mixing chamber.

Method Development Workflow

Use this logic gate to troubleshoot your separation:

Workflow Start Start Method Development CheckPeak Check Peak Symmetry (As) Start->CheckPeak Tailing As > 1.2 (Tailing)? CheckPeak->Tailing AddBuffer Action: Add 10mM Ammonium Formate Tailing->AddBuffer Yes CheckRes Check Resolution (Rs) Tailing->CheckRes No AddBuffer->CheckPeak CoElution Co-elution of Aromatic Analogs? CheckRes->CoElution SwitchCol Action: Switch to Phenyl-Hexyl Column CoElution->SwitchCol Yes Final Validated Method CoElution->Final No SwitchCol->CheckRes

Figure 2: Decision tree for optimizing 2-anilinothiazole separation.

QSAR & Lipophilicity Correlation

For drug development, the retention factor (


) often serves as a surrogate for lipophilicity (

). For 2-anilinothiazoles, the correlation is linear but phase-dependent.

Calculation of Capacity Factor (


): 


Where

is the void time (typically determined by Uracil injection).

The Equation:



  • On C18: The slope (

    
    ) is typically close to 1.0, making it ideal for direct LogP estimation.
    
  • On Phenyl-Hexyl: The slope deviates due to

    
     interactions. While less accurate for standard LogP, it is more accurate for predicting protein binding affinity where aromatic interactions are key.
    

References

  • Kåredal, M. (2020). Chromatographic behavior of aminothiazoles: Implications for drug discovery. Journal of Pharmaceutical Analysis.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Zhang, X., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry.[1]

  • SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column.

  • Basavanakatti, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[1]

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Maxima of 5-acetyl-2-anilinothiazole: A Comparative Analysis

Structural Considerations and Expected Spectroscopic Behavior 5-acetyl-2-anilinothiazole possesses a rich electronic architecture that dictates its interaction with ultraviolet and visible light. The core structure is a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Considerations and Expected Spectroscopic Behavior

5-acetyl-2-anilinothiazole possesses a rich electronic architecture that dictates its interaction with ultraviolet and visible light. The core structure is a 2-aminothiazole moiety, a well-known pharmacophore.[1][2][3] The key chromophoric and auxochromic groups that will influence its UV-Vis absorption spectrum are:

  • The Thiazole Ring: This heterocyclic system is inherently aromatic and contributes to the π-electron system.

  • The Aniline Moiety: The phenyl ring attached to the amino group extends the conjugation, which is expected to result in a bathochromic (red) shift compared to a simple 2-aminothiazole.

  • The Acetyl Group: This electron-withdrawing group at the 5-position of the thiazole ring will further modulate the electronic transitions within the molecule.

The primary absorption bands in molecules of this nature arise from π → π* electronic transitions within the conjugated system.[4][5] The extended conjugation provided by the aniline and the influence of the acetyl group are anticipated to place the primary absorption maximum in the near-UV or visible region.

Comparative Analysis with Structurally Related Thiazole Derivatives

To predict the λmax of 5-acetyl-2-anilinothiazole, we can examine the absorption data of similar compounds. The following table summarizes the UV-Vis absorption maxima for various substituted 2-anilinothiazole derivatives, illustrating the impact of substitution patterns and solvent polarity.

CompoundSubstituentsSolventλmax (nm)Reference
Thiazole-hydrazone conjugatesVaried aromatic substituentsDMF326-366[4]
Thiazole coumarin derivativesCoumarin and varied aromatic ringsDMF, Ethanol, Methanol, Ethyl Acetate, AcetoneVaries with solvent[6]
5-N-Arylaminothiazoles with pyridyl groupsPyridyl groupEt2O~382[7][8]
Protonated 5-N-ArylaminothiazolesPyridyl group (protonated)Et2O with Triflic Acid~474[7][8]
5-acetyl-2,4-dimethylthiazoleAcetyl and methyl groupsEthanol, Chloroform, DMFVaries with solvent[9]

Key Insights from Comparative Data:

  • Effect of Conjugation: The presence of aromatic rings and other conjugated systems generally leads to absorption maxima in the 300-400 nm range.

  • Solvatochromism: The absorption maxima of thiazole derivatives are sensitive to solvent polarity.[4][10] A bathochromic shift is often observed in more polar solvents, indicating a more polar excited state.[10][11]

  • Influence of Substituents: Electron-donating groups on the aniline ring are likely to cause a bathochromic shift, while electron-withdrawing groups may have a more complex effect. The acetyl group on the thiazole ring is an electron-withdrawing group and will influence the overall electronic distribution.

Based on these comparisons, it is reasonable to hypothesize that the λmax of 5-acetyl-2-anilinothiazole in a common organic solvent like ethanol or acetonitrile will likely fall within the 330-380 nm range.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following detailed protocol provides a self-validating system for the accurate determination of the UV-Vis absorption maxima of 5-acetyl-2-anilinothiazole.

Objective: To determine the molar absorptivity and λmax of 5-acetyl-2-anilinothiazole in solvents of varying polarity.

Materials:

  • 5-acetyl-2-anilinothiazole (synthesized and purified)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethyl acetate, acetonitrile, ethanol, DMSO)

  • Calibrated UV-Vis spectrophotometer (single or double beam)[12]

  • 1 cm path length quartz cuvettes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 5-acetyl-2-anilinothiazole.

    • Dissolve the compound in 100 mL of the primary solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working solutions of decreasing concentrations. This is crucial for constructing a Beer-Lambert law calibration curve.[5][13]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

    • Use a matched pair of quartz cuvettes.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Perform a baseline correction to subtract any absorbance from the solvent and the cuvettes.[14]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Construct a Beer-Lambert plot by plotting absorbance at λmax versus concentration for the series of working solutions.

    • The plot should be linear with a high correlation coefficient (R² > 0.99) to validate the data.[5]

    • The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (Slope = ε × path length).

  • Solvatochromism Study:

    • Repeat the measurements (steps 4-6) using solvents of different polarities to investigate the effect of the solvent on the λmax.


}

Figure 1. Experimental workflow for UV-Vis analysis.

The Role of Computational Chemistry

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the electronic transitions in molecules. Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to simulate the UV-Vis spectrum of 5-acetyl-2-anilinothiazole.[15]

Workflow for Computational Analysis:

  • Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set.

  • TD-DFT Calculation: The optimized geometry is then used to calculate the electronic excitation energies and oscillator strengths.

  • Spectrum Simulation: The calculated data is used to generate a simulated UV-Vis spectrum.

Comparing the computationally predicted λmax with the experimentally determined value can provide deeper insights into the nature of the electronic transitions and validate the computational model.


}

Figure 2. Computational chemistry workflow for spectrum prediction.

Conclusion

While the precise UV-Vis absorption maximum of 5-acetyl-2-anilinothiazole awaits experimental determination, a thorough analysis of related compounds provides a strong predictive foundation. The interplay of the extended π-system and the electronic nature of the substituents suggests a λmax in the near-UV region, likely susceptible to solvatochromic shifts. The detailed experimental and computational protocols outlined in this guide offer a robust framework for researchers to not only determine this key spectroscopic parameter but also to gain a deeper understanding of the electronic structure of this important class of molecules. This integrated approach of comparative analysis, empirical measurement, and theoretical calculation embodies the principles of rigorous scientific investigation.

References

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Available at: [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes. Available at: [Link]

  • UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes. Available at: [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available at: [Link]

  • The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Available at: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available at: [Link]

  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Available at: [Link]

  • Acid-Responsive Absorption and Emission of 5-N- Arylaminothiazoles. Available at: [Link]

  • Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Acid‐Responsive Absorption and Emission of 5‐N‐Arylaminothiazoles: Emission of White Light from a Single Fluorescent Dye and a Lewis Acid. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • The absorption spectra of some thiazines and thiazoles. Available at: [Link]

  • UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

Hazard Analysis: Understanding the Risks Based on data from analogous thiazole-containing molecules, 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone should be handled as a substance with the potential for the following hazards...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

Based on data from analogous thiazole-containing molecules, 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone should be handled as a substance with the potential for the following hazards:

  • Skin Irritation: Many thiazole derivatives are known to cause skin irritation.[4]

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[4]

  • Respiratory Tract Irritation: Inhalation of the powdered form of this compound may lead to respiratory irritation.[4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related chemical structures.[5][6]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to minimize exposure and ensure a safe laboratory environment.[7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken.[8][9] For handling 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone, the following PPE is considered essential:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[8][10][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contamination.[10][11]
Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes.This provides a barrier against accidental spills and contact with the skin.[8][10] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.This is crucial when handling the compound as a powder to prevent inhalation of airborne particles.[10][11] The use of a chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures for donning, doffing, and handling is critical to the effectiveness of your PPE.

Donning PPE: A Sequential Approach

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Body 1. Lab Coat Inspect->Body Respiratory 2. Respirator Body->Respiratory Eye 3. Goggles & Face Shield Respiratory->Eye Gloves 4. Gloves Eye->Gloves

Caption: Workflow for the correct sequence of donning PPE.

  • Inspect Your Gear: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or degradation.[10]

  • Body Protection First: Don your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, put on your respirator, ensuring a proper fit and seal.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield.

  • Hand Protection: Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Handling 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
  • Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[10]

  • Avoid Dust Generation: When weighing or transferring the solid material, do so carefully to avoid creating airborne dust.[12]

  • Spill Management: In the event of a spill, immediately alert others in the area.[13] For a small spill of solid material, carefully sweep or scoop it into a designated hazardous waste container, avoiding dust generation.[1][10] For liquid spills, use an inert absorbent material to contain the spill before collection.[13] All materials used for cleanup must be disposed of as hazardous waste.[13]

Doffing PPE: Preventing Contamination

The process of removing PPE is as critical as putting it on correctly to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Steps Gloves 1. Gloves (outer pair if double-gloved) Face_Shield 2. Face Shield Gloves->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Respirator 5. Respirator Lab_Coat->Respirator Wash Wash hands thoroughly Respirator->Wash

Caption: Workflow for the correct sequence of doffing PPE.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[6]

Disposal of Contaminated Materials and Chemical Waste

All materials that come into contact with 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.[1][13]

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[1][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[13]

  • Storage: Store hazardous waste in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[1]

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1][14]

By implementing these comprehensive PPE and handling protocols, you can significantly mitigate the risks associated with handling 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Benchchem. (n.d.). Proper Disposal of Ethyl Thiazol-2-ylglycinate: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • PubChem. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, October 14). SAFETY DATA SHEET.
  • Angene Chemical. (2024, March 19). Safety Data Sheet.
  • Journal of Advanced Scientific Research. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Molecules. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Environmental Health & Safety, Washington State University. (n.d.). Personal Protective Equipment.
  • College of Arts and Sciences, Washington State University. (n.d.). Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
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